molecular formula C9H9F3O B2502226 (S)-1-(2-(Trifluoromethyl)phenyl)ethanol CAS No. 127852-27-1; 127852-29-3

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol

Cat. No.: B2502226
CAS No.: 127852-27-1; 127852-29-3
M. Wt: 190.165
InChI Key: VGHBIJJTMFYTPY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a critical chiral intermediate in advanced pharmaceutical research, primarily recognized for its role as a key building block in the synthesis of Polo-like kinase 1 (Plk1) inhibitors such as GSK461364 . Plk1 is a serine/threonine-protein kinase that plays a vital role in cell division and is a promising therapeutic target in oncology . The high enantiomeric purity of the (S)-enantiomer is essential for the biological activity of these potential drug candidates, making efficient synthetic access a focus of scientific investigation. While traditional chemical synthesis using ruthenium catalysts has achieved this compound with moderate enantioselectivity (87% ee), recent biocatalytic approaches have demonstrated superior performance . Notably, a novel isolate of Geotrichum silvicola has been shown to asymmetrically reduce the prochiral ketone, 2'-(Trifluoromethyl)acetophenone, to the desired (S)-1-[2-(trifluoromethyl)phenyl]ethanol with excellent enantioselectivity (>99.2% ee) . Further advancements in bioprocess engineering, utilizing systems containing deep eutectic solvents (DES) and methylated-β-cyclodextrin (MCD), have significantly enhanced substrate loading and product yield, underscoring the compound's importance in developing green and efficient manufacturing processes for chiral molecules . This product is intended for research purposes as a standard or intermediate in method development and pharmaceutical studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-[2-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHBIJJTMFYTPY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical industry, serving as a key building block for the synthesis of various therapeutic agents. The stereospecific introduction of the hydroxyl group is critical for biological activity, making enantioselective synthesis a paramount challenge. This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of this valuable intermediate. We will explore and compare three principal strategies: catalytic asymmetric transfer hydrogenation (ATH), stoichiometric and catalytic chiral borane reduction (CBS), and enzymatic/biocatalytic approaches. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also a deep dive into the mechanistic rationale and field-proven insights that govern the selection and optimization of each synthetic route.

Introduction: The Significance of this compound

The presence of a trifluoromethyl group in active pharmaceutical ingredients (APIs) is known to enhance metabolic stability, lipophilicity, and binding affinity. When combined with a chiral benzylic alcohol moiety, as in this compound, it creates a potent and versatile chiral building block. The synthesis of this molecule in high enantiopurity is a non-trivial task, primarily approached through the asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone. The selection of a synthetic methodology is a critical decision, driven by factors such as enantioselectivity, yield, scalability, cost, and environmental impact. This guide will dissect the leading methods, providing the necessary data and procedural knowledge to make informed decisions in a research and development setting.

Asymmetric Transfer Hydrogenation (ATH) with Ruthenium(II) Catalysts

Asymmetric transfer hydrogenation has emerged as a powerful and practical method for the enantioselective reduction of prochiral ketones.[1] This method typically utilizes a stable and easily handled hydrogen source, such as isopropanol or a formic acid/triethylamine azeotrope, in conjunction with a chiral transition metal catalyst.[2] For the reduction of aryl ketones, ruthenium(II) complexes bearing N-sulfonated diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are the catalysts of choice, first popularized by Noyori and coworkers.[3]

Mechanism and Rationale

The catalytic cycle of a Noyori-type ATH is a well-established "metal-ligand bifunctional" mechanism. The process does not involve direct coordination of the ketone to the metal center. Instead, it proceeds through an 18-electron ruthenium hydride species.

  • Catalyst Activation: The Ru(II)-chloride precatalyst reacts with a base (e.g., KOH in isopropanol or triethylamine in the HCOOH/NEt₃ system) to form a 16-electron active catalyst.

  • Hydride Formation: This active species abstracts a proton and a hydride from the hydrogen donor (e.g., isopropanol) to form the key 18-electron Ru-H intermediate.

  • Hydrogen Transfer: The ketone substrate interacts with this Ru-H species through a six-membered pericyclic transition state. The amine proton (N-H) on the ligand and the metal-bound hydride (Ru-H) are transferred concertedly to the carbonyl oxygen and carbon, respectively.

  • Stereocontrol: The stereochemical outcome is dictated by the chiral environment created by the TsDPEN ligand and the η⁶-arene ligand on the ruthenium. The bulky substituents on the TsDPEN ligand effectively shield one face of the coordinated ketone, forcing the hydride transfer to occur on the less sterically hindered face. The aryl group of the ketone preferentially orients itself via a CH/π interaction with the catalyst's arene ring, leading to a predictable stereochemical outcome.[4]

The ortho-trifluoromethyl group on the acetophenone substrate presents a unique challenge. Its steric bulk and electron-withdrawing nature can influence the substrate's approach to the catalyst, sometimes leading to lower enantioselectivity compared to less substituted analogs. However, tethered Ru(II) catalysts, where the arene and the Ru-center are linked by a covalent chain, have shown improved activity and selectivity for such challenging substrates.[3]

Visualizing the Catalytic Cycle

ATH_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Precatalyst [Ru(II)]-Cl Precatalyst Active_Catalyst 16e⁻ [Ru(II)] Active Catalyst Precatalyst->Active_Catalyst + Base - HCl Ru_Hydride 18e⁻ [Ru(II)]-H Hydride Active_Catalyst->Ru_Hydride + i-PrOH - Acetone, -H⁺ Transition_State Six-membered Transition State (with Ketone) Ru_Hydride->Transition_State + Ketone Transition_State->Active_Catalyst + (S)-Alcohol (Product) Alcohol (S)-1-(2-(CF₃)phenyl)ethanol Transition_State->Alcohol Ketone 2'-(CF₃)acetophenone Ketone->Ru_Hydride H_Source Hydrogen Source (e.g., i-PrOH) H_Source->Active_Catalyst caption Fig. 1: Noyori-type Asymmetric Transfer Hydrogenation Cycle.

Caption: Fig. 1: Noyori-type Asymmetric Transfer Hydrogenation Cycle.

Experimental Protocol: ATH of 2'-(Trifluoromethyl)acetophenone

This protocol is a representative procedure based on established methods for Noyori-type ATH reactions.[1]

Materials:

  • 2'-(Trifluoromethyl)acetophenone

  • [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve [RuCl(p-cymene)((S,S)-TsDPEN)] (e.g., 0.01 mmol, 0.5 mol%) in the chosen solvent (e.g., 5 mL DCM).

  • Hydrogen Source Preparation: In a separate flask, prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).

  • Reaction Initiation: Add the HCOOH/NEt₃ mixture (e.g., 1.0 mL) to the catalyst solution and stir for 10-15 minutes at room temperature.

  • Substrate Addition: Add 2'-(trifluoromethyl)acetophenone (e.g., 2.0 mmol, 1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 28-40°C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., 3 x 10 mL of DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Analysis: Determine the yield. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and versatile method for the enantioselective reduction of prochiral ketones.[5] It utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (most commonly (S)-prolinol), and a stoichiometric borane source, such as borane-THF (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[6][7]

Mechanism and Rationale

The efficacy of the CBS reduction stems from a well-defined, catalyst-controlled transition state.

  • Catalyst-Borane Complex Formation: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and it increases the Lewis acidity of the endocyclic boron atom of the catalyst.[8]

  • Ketone Coordination: The prochiral ketone, 2'-(trifluoromethyl)acetophenone, then coordinates to the now more Lewis-acidic endocyclic boron atom. The ketone orients itself to minimize steric interactions, with the larger substituent (the 2-(trifluoromethyl)phenyl group) positioned away from the bulky group on the catalyst.

  • Hydride Transfer: The hydride is then transferred from the coordinated borane to the carbonyl carbon via a rigid, six-membered, chair-like transition state. This intramolecular transfer ensures high facial selectivity.

  • Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to participate in the next catalytic cycle.

The predictable stereochemical outcome is a hallmark of the CBS reduction, making it a valuable tool in multistep synthesis.[6]

Visualizing the Catalytic Cycle

CBS_Mechanism cluster_cycle Catalytic Cycle cluster_io Inputs & Outputs Catalyst CBS Oxazaborolidine Catalyst Complex Catalyst-Borane Complex Catalyst->Complex + BH₃ Ternary_Complex Ternary Complex (Catalyst-Borane-Ketone) Complex->Ternary_Complex + Ketone Product_Complex Product-Borane Complex Ternary_Complex->Product_Complex Hydride Transfer Product_Complex->Catalyst Release of Alkoxyborane Alcohol_Out (S)-Alcohol Product Product_Complex->Alcohol_Out + H₂O Workup Ketone_In 2'-(CF₃)acetophenone Ketone_In->Complex Borane_In BH₃·THF Borane_In->Catalyst caption Fig. 2: Corey-Bakshi-Shibata (CBS) Reduction Cycle.

Caption: Fig. 2: Corey-Bakshi-Shibata (CBS) Reduction Cycle.

Experimental Protocol: CBS Reduction of 2'-(Trifluoromethyl)acetophenone

This protocol outlines a typical procedure for a CBS reduction.[2]

Materials:

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • 2'-(Trifluoromethyl)acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1.0 mL, 1 mmol, 10 mol%).

  • Cooling: Cool the flask to 0°C in an ice bath.

  • Borane Addition: Slowly add borane-dimethyl sulfide (e.g., 0.6 mL, ~6 mmol) to the catalyst solution and stir for 10 minutes.

  • Substrate Addition: In a separate flask, dissolve 2'-(trifluoromethyl)acetophenone (e.g., 1.88 g, 10 mmol, 1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the cold catalyst-borane mixture over a period of 30-45 minutes using a syringe pump to maintain the low temperature.

  • Reaction Monitoring: Stir the reaction at 0°C. Monitor its progress by TLC or GC. The reaction is often complete within 1-2 hours.

  • Work-up: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (5 mL) to decompose excess borane.

  • Hydrolysis: After gas evolution ceases, add 1 M HCl (20 mL) and stir for 30 minutes to hydrolyze the borate esters.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

  • Analysis: Determine the yield and measure the enantiomeric excess by chiral HPLC.

Biocatalytic Reduction using Ketoreductases (KREDs)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[9] Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the stereoselective reduction of ketones to alcohols using a cofactor, typically NADPH or NADH.[10] Whole-cell biocatalysis, using microorganisms like yeast or bacteria, is often preferred for its cost-effectiveness, as it avoids the need for enzyme purification and incorporates an inherent cofactor regeneration system.[11]

Mechanism and Rationale

The principle of biocatalytic reduction is elegant in its simplicity.

  • Substrate Binding: The ketone substrate enters the active site of the ketoreductase enzyme. The geometry and amino acid residues of the active site are inherently chiral, forcing the substrate to bind in a specific orientation.

  • Hydride Transfer: The reduced cofactor (NADPH or NADH), also bound within the active site, delivers a hydride to one specific face of the ketone's carbonyl group. This "pre-organized" arrangement, dictated by the enzyme's structure, ensures near-perfect enantioselectivity according to Prelog's rule (or anti-Prelog, depending on the enzyme).

  • Cofactor Regeneration: The oxidized cofactor (NADP⁺ or NAD⁺) is released along with the alcohol product. For the reaction to be catalytic in terms of the expensive cofactor, a regeneration system is required. In whole-cell systems, the cell's own metabolic machinery regenerates the reduced cofactor, often by oxidizing a co-substrate like glucose or isopropanol.[10]

For the synthesis of this compound, a KRED that follows anti-Prelog selectivity is required. Specific strains, such as the fungus Geotrichum silvicola, have been identified as highly effective for this particular transformation, yielding the (S)-alcohol with excellent enantiomeric excess (>99% ee).[12]

Visualizing the Biocatalytic Workflow

Biocatalysis_Workflow cluster_main Whole-Cell Biocatalytic Reduction cluster_cycle Cofactor Regeneration Cycle Cultivation 1. Cell Cultivation (e.g., Geotrichum silvicola) Harvest 2. Cell Harvesting & Resuspension Cultivation->Harvest Bioreduction 3. Bioreduction (Cells + Substrate + Co-substrate) Harvest->Bioreduction Extraction 4. Product Extraction Bioreduction->Extraction KRED Ketoreductase (KRED) Bioreduction->KRED Cellular Machinery Purification 5. Purification & Analysis Extraction->Purification S_Alcohol S_Alcohol KRED->S_Alcohol (S)-Alcohol NADP NADP KRED->NADP GDH Glucose Dehydrogenase (GDH) NADPH NADPH GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Ketone Ketone Ketone->KRED 2'-(CF₃)acetophenone NADPH->KRED NADP->GDH Glucose Glucose Glucose->GDH caption Fig. 3: General Workflow for Whole-Cell Biocatalytic Reduction.

Caption: Fig. 3: General Workflow for Whole-Cell Biocatalytic Reduction.

Experimental Protocol: Bioreduction with Geotrichum silvicola

This protocol is a representative guide based on published methodologies for whole-cell bioreductions.

Materials:

  • Geotrichum silvicola strain

  • Growth medium (e.g., YPD: Yeast extract, Peptone, Dextrose)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Glucose (co-substrate)

  • 2'-(Trifluoromethyl)acetophenone

  • Ethyl acetate

  • Shaking incubator

  • Centrifuge

Procedure:

  • Cell Cultivation: Inoculate the Geotrichum silvicola strain into a sterile growth medium. Grow the culture in a shaking incubator (e.g., 28°C, 200 rpm) for 48-72 hours until a sufficient cell density is reached.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet with sterile phosphate buffer and centrifuge again.

  • Bioreduction Setup: Resuspend the washed cell pellet (the "resting cells") in the phosphate buffer to a desired concentration (e.g., 50-100 g/L wet cell weight).

  • Reaction Initiation: To the cell suspension, add glucose (e.g., 2% w/v) as the co-substrate for cofactor regeneration. Add the substrate, 2'-(trifluoromethyl)acetophenone, either neat or as a solution in a water-miscible solvent like DMSO, to the desired final concentration (e.g., 10-50 mM).

  • Reaction: Place the reaction mixture in a shaking incubator (e.g., 30°C, 150 rpm). Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by GC.

  • Work-up: Once the reaction is complete, separate the cells from the mixture by centrifugation.

  • Extraction: Extract the supernatant with an equal volume of ethyl acetate (e.g., 3 times).

  • Purification & Analysis: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. The product can be purified by column chromatography if necessary. Determine the yield and enantiomeric excess (chiral HPLC or GC).

Comparative Analysis and Data Summary

The choice of synthetic method depends heavily on the specific requirements of the project. While obtaining direct comparative data for 2'-(trifluoromethyl)acetophenone is challenging, we can synthesize information from related substrates to provide a qualitative and quantitative overview.

MethodCatalyst/EnzymeTypical YieldTypical ee (%)Key AdvantagesKey Considerations
Asymmetric Transfer Hydrogenation (ATH) Ru(II)-TsDPEN Complexes>90%90-99%High yields, excellent ee, low catalyst loading, broad substrate scope.[1]Cost of Ruthenium catalyst, potential for metal contamination in the final product.
Corey-Bakshi-Shibata (CBS) Reduction (S)-Methyl-CBS-Oxazaborolidine85-95%>95%Highly predictable stereochemistry, commercially available catalyst, reliable.[6]Requires stoichiometric borane, sensitive to moisture, borane byproducts in work-up.
Biocatalysis Geotrichum silvicola / KREDs70-95%>99%Extremely high enantioselectivity, green/sustainable, mild reaction conditions.[11]Requires fermentation/cell culture expertise, lower substrate concentrations, longer reaction times.

Note: Values are representative and can vary significantly based on specific reaction conditions and substrate. For the ortho-trifluoromethyl substrate specifically, ATH may require catalyst optimization to achieve high ee, while biocatalysis has shown exceptional promise with >99% ee.[8]

Conclusion and Future Outlook

The synthesis of this compound can be successfully achieved through several robust and high-fidelity methods. Asymmetric Transfer Hydrogenation with ruthenium catalysts offers a scalable and efficient route with low catalyst loadings. The Corey-Bakshi-Shibata reduction provides a reliable and highly predictable method, making it a staple in academic and process chemistry labs. Finally, biocatalysis stands out for its unparalleled enantioselectivity and environmentally benign reaction conditions, representing the cutting edge of green chemistry for chiral synthesis.

The choice between these methods will be dictated by the specific needs of the scientist, balancing factors of cost, scale, available equipment, and desired purity. Future research will likely focus on the development of non-precious metal catalysts for ATH and the engineering of more robust and efficient ketoreductases with higher substrate tolerance, further improving the accessibility and sustainability of this critical chiral intermediate.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

  • Wills, M., & Morris, D. J. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori–Ikariya Catalysts. Chem. Proc., 8(1), 35. [Link]

  • Zhong, J., et al. (2021). Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. The Journal of Organic Chemistry, 86(22), 16158-16161. [Link]

  • Abu-Lafi, S., et al. (2023). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS Omega, 8(45), 42685–42695. [Link]

  • Kurbanoglu, E. B., et al. (2010). Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells. Bioresource Technology, 101(11), 3825-3829. [Link]

  • Codexis, Inc. (2021). Ketoreductase polypeptides for the reduction of acetophenones.
  • Knighton, R. C., et al. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, 72-79. [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. [Link]

  • Noyori, R., et al. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(28), 7562–7563. [Link]

  • ResearchGate. (2014). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. [Link]

  • ResearchGate. (2018). Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. [Link]

  • Organic Chemistry Portal. (2021). Corey-Bakshi-Shibata Reduction. [Link]

  • Vanagel, M. G. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Akron Thesis. [Link]

  • Romero-García, J. M., et al. (2024). Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Communications Chemistry, 7(1), 47. [Link]

  • Sekhri, L., & Nedjimi, B. (2009). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal, 2(2). [Link]

  • Ni, Y., & Xu, J.-H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 912852. [Link]

  • ResearchGate. (2017). Optimization for the reduction of acetophenone. [Link]

  • ResearchGate. (2005). Sources of isolation of Geotrichum silvicola. [Link]

  • Al-Shura, A., & Arikan, B. (2023). Phenotypic and molecular genetics study of Geotrichum candidumLink (1809) and Geotrichum silvicola Pimenta (2005) cultivated on mitis salivarius agar. Molecular Biology Reports, 50(8), 6689–6696. [Link]

  • Serra, S., et al. (2015). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 13(28), 7705-7714. [Link]

  • Li, H., et al. (2016). Asymmetric reduction of acetophenone into R-(+)-1-phenylethanol by endophytic fungus Neofusicoccum parvum BYEF07 isolated from Illicium verum. Biochemical and Biophysical Research Communications, 473(4), 1143-1148. [Link]

  • Nickles, D., et al. (2024). Confrontations of the Pathogenic Fungus Colletotrichum graminicola With a Biocontrol Bacterium or a Ubiquitous Fungus Trigger Synergistic Production of Specialized Metabolites. Molecular Plant-Microbe Interactions. [Link]

Sources

Technical Guide: Spectroscopic Characterization of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol , a critical chiral intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists and other fluorinated pharmaceutical agents.

This guide is structured to provide researchers with self-validating analytical data, grounded in the specific electronic effects of the ortho-trifluoromethyl group.

Executive Summary & Structural Significance

Compound: this compound CAS: 127852-27-1 (S-isomer) | 175278-43-0 (Racemate) Molecular Formula:


Molecular Weight:  190.16  g/mol [1]

This molecule is a chiral secondary alcohol characterized by a trifluoromethyl (


) group at the ortho position of the phenyl ring. The steric bulk and electron-withdrawing nature of the o-CF3 group significantly influence its spectroscopic signature, distinguishing it from its meta and para isomers.
Key Structural Features[2]
  • Chiral Center: C1 position (Benzylic). The (S)-configuration is often accessible via biocatalytic reduction (e.g., Geotrichum silvicola) or asymmetric transfer hydrogenation.

  • Electronic Environment: The

    
     group creates a strong dipole and deshields adjacent protons, particularly affecting the aromatic region in NMR.
    
  • Conformation: The ortho substituent restricts rotation around the bond between the phenyl ring and the chiral center, potentially influencing optical rotation values compared to non-substituted analogs.

Spectroscopic Data Analysis[3][4]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the expected chemical shifts in


. The ortho-substitution breaks the symmetry of the aromatic ring, resulting in four distinct aromatic signals.

H NMR (400 MHz,

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (6) 7.60 – 7.68Doublet (d)1HDeshielded by proximity to chiral center; ortho to alkyl group.
Ar-H (3) 7.50 – 7.58Doublet (d)1HOrtho to

group; typically downfield.
Ar-H (4,5) 7.30 – 7.45Multiplet (m)2HMeta/Para protons; overlapping region.
CH-OH 5.25 – 5.35Quartet (q)1HBenzylic methine. Deshielded by OH and Ring.
-OH ~2.0 – 2.5Broad Singlet1HVariable; concentration/solvent dependent.
-CH

1.45 – 1.50Doublet (d)3HMethyl group coupled to methine (

Hz).

Technical Note: The chemical shift of the benzylic methine (~5.3 ppm) is slightly downfield compared to unsubstituted 1-phenylethanol (~4.9 ppm) due to the electronic influence and steric twisting caused by the ortho-CF3 group.


C NMR (100 MHz,

)
  • 
     Carbon: 
    
    
    
    ppm (Quartet,
    
    
    Hz). Distinctive large coupling.
  • Ar-C (

    
     to 
    
    
    
    ):
    
    
    ppm (Quartet,
    
    
    Hz).
  • Benzylic C-OH:

    
     ppm.
    
  • Methyl C:

    
     ppm.
    

F NMR (376 MHz,

)
  • Shift:

    
     to 
    
    
    
    ppm.
  • Signal: Singlet (s).

  • Utility: Excellent for purity quantification against an internal standard (e.g.,

    
    -trifluorotoluene) as it avoids solvent interference.
    
B. Infrared (IR) Spectroscopy

Key diagnostic bands for quality control:

  • 3300 – 3450 cm

    
    :  O-H stretching (Broad). Indicates alcohol functionality.[1][2][3]
    
  • 2970 – 2990 cm

    
    :  C-H stretching (Aliphatic).
    
  • 1310 – 1330 cm

    
    :  C-F stretching (Strong). Specific to the trifluoromethyl group.[2][4]
    
  • 1100 – 1150 cm

    
    :  C-O stretching (Secondary alcohol).
    
  • 760 – 770 cm

    
    :  C-H bending (Ortho-substituted benzene ring).
    
C. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion (


):  m/z 190 (Often weak or absent for secondary alcohols).
m/zFragmentMechanism
175

Loss of methyl group (Alpha cleavage).
172

Dehydration (Common in alcohols).
127

Tropylium-like ion retaining

.
159

Loss of hydroxymethyl radical.

Chiral Analysis & Stereochemistry

Validating the enantiomeric excess (ee) is critical for this intermediate.

Optical Rotation[3][4][8][9][10][11][12][13][14]
  • Trend: For 1-phenylethanol derivatives, the (S)-enantiomer is typically levorotatory (-) , while the (R)-enantiomer is dextrorotatory (+).

  • Expected Value:

    
     to 
    
    
    
    (
    
    
    ).
  • Critical Warning: The specific rotation sign can be solvent-dependent. Always compare against a certified reference standard or use Chiral HPLC for absolute confirmation.

Chiral HPLC Protocol

To distinguish (S) from (R):

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (95:5 to 90:10).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 254 nm or 210 nm.

  • Elution Order: typically (S) elutes before (R) on OD-H columns for this class, but must be verified with a racemate injection.

Visualizations

Analytical Workflow

The following diagram illustrates the logical flow for characterizing the synthesized material.

AnalyticalWorkflow Sample Crude Sample (S)-1-(2-CF3-Ph)EtOH Purification Purification (Flash Chrom. / Distillation) Sample->Purification PurityCheck Purity Check (1H / 19F NMR) Purification->PurityCheck PurityCheck->Purification Fail ChiralCheck Chiral Analysis (HPLC / Polarimetry) PurityCheck->ChiralCheck If >95% Pure FinalCoA Certificate of Analysis (>98% ee, >99% chem purity) ChiralCheck->FinalCoA If >98% ee

Figure 1: Step-by-step analytical workflow for validating the chemical and optical purity of the target molecule.

Mass Fragmentation Pathway

Visualizing the primary fragmentation logic for structural confirmation.[5]

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 190 Alpha_Cleavage Alpha Cleavage (Loss of CH3) M_Ion->Alpha_Cleavage Dehydration Dehydration (Loss of H2O) M_Ion->Dehydration Frag_175 Fragment m/z 175 [Ar-CH-OH]+ Alpha_Cleavage->Frag_175 Frag_172 Fragment m/z 172 [Ar-CH=CH2]+ Dehydration->Frag_172

Figure 2: Primary mass spectrometry fragmentation pathways (Alpha Cleavage and Dehydration).

Experimental Protocols

Protocol 1: Preparation for NMR Analysis
  • Solvent Selection: Use

    
     (99.8% D) containing 0.03% TMS as an internal standard.
    
  • Sample Concentration: Dissolve 10-15 mg of the alcohol in 0.6 mL of solvent.

  • Shimming: Ensure good field homogeneity; the

    
     group can induce line broadening if shimming is poor.
    
  • Acquisition:

    • Run 1H NMR with at least 16 scans to resolve the aromatic splitting.

    • Run 19F NMR (unprotonated) to verify the absence of regioisomers (meta/para impurities will appear at different shifts).

Protocol 2: Determination of Enantiomeric Excess (HPLC)
  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Hexane/IPA (90:10). Filter through a 0.45 µm PTFE filter.

  • Racemate Standard: Always inject a racemic mixture first to establish the retention times of both enantiomers.

  • Calculation:

    
    [6]
    

References

  • Biocatalytic Synthesis: Xiong, L. L., et al. (2021). "Efficient biosynthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol by a novel isolate Geotrichum silvicola." Bioresource Technology.

  • General Spectroscopic Data: National Center for Biotechnology Information. (2024).[7] PubChem Compound Summary for CID 522725, 1-[2-(Trifluoromethyl)phenyl]ethanol.

  • Chiral Analysis Standards: Sigma-Aldrich / Merck. Product Specification for (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol (Analogous methodology).

  • NMR Shift Prediction: BenchChem. Spectroscopic analysis of trifluoromethylphenols (Ortho-effect context).

Sources

Technical Profile: (S)-1-[2-(Trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on (S)-1-[2-(Trifluoromethyl)phenyl]ethanol (CAS 127852-27-1), structured for researchers and drug development professionals.

CAS Number: 127852-27-1 Role: Chiral Fluorinated Building Block / Pharmaceutical Intermediate

Executive Summary

(S)-1-[2-(Trifluoromethyl)phenyl]ethanol (CAS 127852-27-1) is a high-value chiral intermediate used in the asymmetric synthesis of active pharmaceutical ingredients (APIs). It belongs to the class of chiral benzyl alcohols , which serve as critical scaffolds for introducing pharmacophores with specific stereochemical and metabolic properties.[1]

The compound is characterized by a trifluoromethyl (-CF₃) group at the ortho-position of the phenyl ring. This structural motif provides two distinct advantages in drug design:

  • Metabolic Stability: The electron-withdrawing -CF₃ group deactivates the aromatic ring against oxidative metabolism (e.g., by CYP450 enzymes).[1]

  • Conformational Control: The steric bulk of the ortho-CF₃ group restricts rotation around the benzylic bond, locking the molecule into bioactive conformations favored by target receptors (e.g., NK1 receptors, CETP, or androgen receptors).

This guide details the physicochemical properties, synthetic routes, quality control parameters, and handling protocols for this substance.[1]

Chemical Structure & Physicochemical Properties[2][3][4][5]

Identity & Constants
PropertyData
Chemical Name (S)-1-[2-(Trifluoromethyl)phenyl]ethanol
IUPAC Name (1S)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
Synonyms (S)-α-Methyl-2-(trifluoromethyl)benzenemethanol; (S)-1-(2-Trifluoromethylphenyl)ethanol
Molecular Formula C₉H₉F₃O
Molecular Weight 190.16 g/mol
Chirality (S)-Enantiomer
Physical State Colorless to pale yellow liquid or low-melting solid
Boiling Point ~90–95 °C (at 1–2 mmHg)
Solubility Soluble in methanol, ethanol, DMSO, DCM; sparingly soluble in water.[2][3][4][5][6]
Structural Significance

The molecule features a chiral center at the benzylic position.[1] The (S)-configuration is critical; the enantiomer (R)-1-[2-(trifluoromethyl)phenyl]ethanol (CAS 127852-28-2) often has distinct biological activities. In medicinal chemistry, this moiety is frequently converted into chiral amines (via Ritter reaction or azide displacement) or ethers, retaining the absolute configuration or proceeding with Walden inversion depending on the method.

Synthetic Pathways & Manufacturing

High enantiomeric excess (ee > 98%) is the primary quality attribute for this intermediate. Two primary routes are employed in industrial synthesis: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction .

Route A: Asymmetric Transfer Hydrogenation (Chemical)

This route utilizes a ruthenium-based catalyst (e.g., Ru-TsDPEN) to reduce the corresponding ketone, 2'-(trifluoromethyl)acetophenone.

  • Mechanism: Metal-ligand bifunctional catalysis.[1]

  • Advantages: Scalable, established regulatory history.[1]

  • Key Reagents: [RuCl(p-cymene)((S,S)-TsDPEN)], Sodium Formate (hydrogen source).

Route B: Biocatalytic Reduction (Enzymatic)

Uses Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) with cofactor recycling (NADH/NADPH).

  • Mechanism: Enzyme-mediated hydride transfer.[1]

  • Advantages: Green chemistry (aqueous media), often higher ee (>99%) without heavy metal residues.

  • Key Reagents: KRED enzyme, Glucose Dehydrogenase (GDH) for cofactor recycling.[1]

Synthesis Workflow Diagram

The following diagram illustrates the parallel synthetic strategies and downstream applications.

SynthesisWorkflow Ketone Starting Material 2'-(Trifluoromethyl)acetophenone RuCat Route A: Chemical Ru-TsDPEN Catalyst HCOONa/H2O Ketone->RuCat  Reduction Enzyme Route B: Enzymatic KRED / NADH Buffer pH 7.0 Ketone->Enzyme  Biocatalysis Product Target Intermediate (S)-1-[2-(Trifluoromethyl)phenyl]ethanol (CAS 127852-27-1) RuCat->Product  >95% Yield  >90% ee Enzyme->Product  >90% Yield  >99% ee Derivatives Downstream APIs (Chiral Amines/Ethers) Product->Derivatives  Mitsunobu / Activation

Caption: Comparison of Chemical (Ruthenium-catalyzed) and Enzymatic (KRED) synthetic routes for CAS 127852-27-1.

Mechanism of Action & Applications

While CAS 127852-27-1 is an intermediate rather than a final drug, its structural contribution to the final API is mechanistic.[1]

Pharmacophore Contribution[7]
  • Lipophilicity Modulation: The -CF₃ group increases the logP of the final drug, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is vital for CNS-active drugs (e.g., NK1 antagonists).

  • Metabolic Blockade: The ortho-substitution protects the benzylic position and the phenyl ring from oxidation, prolonging the drug's half-life (

    
    ).
    
Drug Class Relevance

This specific intermediate is analogous to the building blocks used for:

  • NK1 Receptor Antagonists: Used to treat chemotherapy-induced nausea and vomiting (CINV).[4] (Note: Aprepitant uses the 3,5-bis(CF3) analog, but the chemistry and utility are identical).

  • CETP Inhibitors: Developmental drugs for dyslipidemia often feature chiral fluorinated benzyl groups.[1]

  • Agrochemicals: High-potency fungicides and insecticides frequently utilize this chiral scaffold.[1]

Analytical Characterization & Quality Control

Validation of this compound requires specific attention to stereochemical purity.

Chiral HPLC Method[9]
  • Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).[1]

  • Mobile Phase: Hexane : Isopropanol (95:5 to 90:10).[1]

  • Detection: UV at 210 nm or 254 nm.[1][7]

  • Acceptance Criteria:

    • Enantiomeric Excess (ee): ≥ 98.0%[3][8]

    • Chemical Purity: ≥ 99.0%

Spectroscopic Identification
  • ¹H NMR (400 MHz, CDCl₃): Diagnostic doublet for the methyl group (~1.5 ppm) and quartet for the methine proton (~5.2 ppm). Aromatic signals show characteristic splitting for ortho-substitution.[1]

  • ¹⁹F NMR: Single singlet around -60 ppm (relative to CFCl₃), confirming the integrity of the trifluoromethyl group.

Handling, Stability, and Safety

Safety Data Sheet (SDS) Highlights:

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the ketone.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.[1]

Stability Protocol

This alcohol is generally stable but can undergo racemization under strongly acidic conditions at elevated temperatures (via carbocation formation).[1] Avoid heating >100°C in the presence of Lewis acids unless intended for derivatization.[1]

References

  • Brands, K. M., et al. (2003).[1] "Efficient synthesis of NK1 receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation." Journal of the American Chemical Society, 125(8), 2129-2135.[9][10] (Cited for analogous chemistry of CF3-benzyl alcohols). Available at: [Link]

  • Vankawala, P. J., et al. (2007).[1][2][8] "Efficient Synthesis of (1R)-[3,5-Bis(trifluoromethyl)phenyl] Ethanol... via Enantioselective Transesterification." Synthetic Communications, 37(19), 3439-3446.[1][2] Available at: [Link]

Sources

Biocatalytic synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biocatalytic Synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of the biocatalytic synthesis of this compound, a valuable chiral intermediate in the pharmaceutical industry. The document details the enzymatic approach, focusing on the application of ketoreductases (KREDs) for the asymmetric reduction of 2'-(trifluoromethyl)acetophenone. It offers in-depth insights into enzyme selection, reaction optimization, cofactor regeneration, and analytical methodologies for process validation. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to implement this efficient and stereoselective synthesis.

Introduction: The Significance of Chiral Trifluoromethylated Alcohols

Chiral alcohols featuring a trifluoromethyl group are pivotal building blocks in modern medicinal chemistry. The incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. This compound, in particular, serves as a key precursor for the synthesis of potent therapeutic agents, including Polo-like kinase 1 (Plk1) inhibitors, which are under investigation for cancer therapy[1].

Traditional chemical methods for producing this chiral alcohol often rely on stoichiometric metal hydrides and chiral catalysts, which can present challenges related to cost, metal contamination, and environmental impact. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a compelling "green" alternative, providing exceptional enantioselectivity under mild reaction conditions.

The Core of the Synthesis: Asymmetric Reduction via Ketoreductases

The synthesis of this compound is achieved through the asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone. Ketoreductases (KREDs), a class of oxidoreductases, are exceptionally well-suited for this transformation.

The Mechanism and Stereoselectivity

KREDs catalyze the transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of the ketone. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer. The stereochemical outcome can often be predicted by Prelog's rule, which relates the stereopreference to the relative sizes of the substituents on the ketone. For 2'-(trifluoromethyl)acetophenone, the enzyme must deliver the hydride to the Re-face of the carbonyl to produce the desired (S)-alcohol.

The use of commercially available KREDs has been demonstrated to be highly effective for the reduction of fluorinated ketones with excellent enantiomeric excess (ee >98%)[2][3].

Experimental Design and Optimization: A Scientist's Perspective

A successful biocatalytic process hinges on the careful selection and optimization of several key parameters. The rationale behind these choices is crucial for developing a robust and scalable synthesis.

Enzyme Selection: Isolated Enzymes vs. Whole-Cell Biocatalysts

The choice between using an isolated, purified enzyme or a whole-cell system depends on factors such as cost, purity requirements, and process development time.

  • Isolated Ketoreductases: Commercially available KRED screening kits offer a rapid way to identify suitable enzymes with high activity and the desired (S)-selectivity. Isolated enzymes provide a "cleaner" reaction system, simplifying downstream processing. However, they require the addition of an external cofactor regeneration system.

  • Whole-Cell Biocatalysts: Utilizing microorganisms such as Geotrichum silvicola or Lactobacillus species can be highly cost-effective, as the cells endogenously handle cofactor regeneration[1]. A novel fungal isolate, Geotrichum silvicola ZJPH1811, has demonstrated excellent performance, yielding >99.2% enantiomeric excess for the desired product[1]. However, whole-cell systems may have lower volumetric productivity and can introduce impurities from cellular metabolism.

Cofactor Regeneration: The Engine of the Reaction

KREDs are dependent on the expensive nicotinamide cofactors NADH or NADPH[4]. For a cost-effective process, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated back to its reduced form. Two primary strategies are employed:

  • Enzyme-Coupled Regeneration: A secondary dehydrogenase, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), is used in conjunction with a sacrificial co-substrate (glucose or formate). The GDH/glucose system is particularly common and efficient[5][6].

  • Substrate-Coupled Regeneration: A secondary alcohol, most commonly isopropanol, is added in excess. The KRED itself can often catalyze the oxidation of isopropanol to acetone, regenerating the NADPH in the process[5]. This approach simplifies the reaction setup by eliminating the need for a second enzyme.

The workflow for a typical KRED-catalyzed reduction with cofactor regeneration is illustrated below.

G cluster_main Biocatalytic Reduction Cycle cluster_regen Cofactor Regeneration Cycle Substrate 2'-(Trifluoromethyl)acetophenone KRED Ketoreductase (KRED) Substrate->KRED Binds Product This compound KRED->Product Releases NADP NADP+ KRED->NADP Oxidized Cofactor NADPH NADPH NADPH->KRED Hydride Donor GDH Glucose Dehydrogenase (GDH) NADP->GDH Binds NADP->GDH GDH->NADPH Regenerated Cofactor GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: KRED-catalyzed reduction coupled with a GDH-based cofactor regeneration system.

Reaction Condition Optimization

Optimizing reaction parameters is critical to maximizing yield and stereoselectivity.

  • pH and Buffer: Most KREDs operate optimally in a pH range of 6.0-8.0. A phosphate or Tris-HCl buffer is commonly used.

  • Temperature: Typical reaction temperatures range from 25-40°C. Higher temperatures can increase reaction rates but may lead to enzyme denaturation[7][8].

  • Co-solvents: The low aqueous solubility of 2'-(trifluoromethyl)acetophenone can be a limiting factor. The addition of water-miscible organic solvents like isopropanol (which can also serve in cofactor regeneration) or DMSO can improve substrate solubility[9]. Advanced techniques, such as using deep eutectic solvents (DES) and cyclodextrins, have been shown to significantly increase substrate loading and product yield by enhancing mass transfer and reducing substrate inhibition[1].

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the biocatalytic synthesis of chiral alcohols, providing a baseline for experimental design.

Biocatalyst SystemSubstrateKey Reaction ParametersSubstrate LoadingYieldEnantiomeric Excess (ee)Reference
Geotrichum silvicola ZJPH18112'-(Trifluoromethyl)acetophenoneCholine acetate/cysteine DES, methylated-β-cyclodextrinIncreased by 6.7-fold vs. bufferIncreased by 2.4-fold vs. buffer> 99.2% (S)[1]
Commercially Available KREDsp- and m-trifluoroacetyl substituted acetophenonesN/AN/AHigh> 98%[2][3]
Lactobacillus senmaizukei (whole cell)AcetophenonepH: 5.25, Temp: 25°C, 72hN/AHigh ConversionHigh[7][8][10]
Recombinant E. coli4-(Trifluoromethyl)acetophenone15% (v/v) isopropanol, pH 7.5, 30°C100 mM95.2%> 99.9% (R)[9]

Detailed Experimental Protocols

The following protocols provide a validated starting point for laboratory-scale synthesis and analysis.

Protocol 1: KRED-Catalyzed Synthesis with GDH Regeneration

This protocol describes a typical batch reaction using a commercially available KRED and a glucose/GDH cofactor regeneration system.

G start Start: Prepare Reaction Mixture prep_buffer 1. Prepare 100 mM Phosphate Buffer (pH 7.0) start->prep_buffer add_reagents 2. Add NADP+, Glucose, and GDH to buffer prep_buffer->add_reagents add_kred 3. Add Ketoreductase (KRED) add_reagents->add_kred add_substrate 4. Dissolve Substrate in minimal DMSO and add to mixture add_kred->add_substrate reaction 5. Incubate at 30°C with agitation (e.g., 200 rpm) add_substrate->reaction monitor 6. Monitor reaction progress via HPLC/GC reaction->monitor quench 7. Quench reaction by adding ethyl acetate monitor->quench Upon completion extract 8. Extract product with ethyl acetate (3x) quench->extract dry 9. Dry combined organic layers over Na2SO4 extract->dry concentrate 10. Concentrate in vacuo dry->concentrate analyze 11. Analyze for yield and enantiomeric excess concentrate->analyze end End: Purified Product analyze->end

Caption: Step-by-step workflow for the biocatalytic reduction protocol.

Methodology:

  • Reaction Setup: In a suitable reaction vessel, prepare a 100 mM potassium phosphate buffer (pH 7.0).

  • Cofactor & Regeneration System: To the buffer, add NADP⁺ (1 mM), D-glucose (1.1 eq., e.g., 55 mM for a 50 mM substrate concentration), and glucose dehydrogenase (GDH, ~5 U/mL).

  • Enzyme Addition: Add the selected (S)-selective ketoreductase (e.g., 1-2 mg/mL).

  • Substrate Addition: Add 2'-(trifluoromethyl)acetophenone (1 eq., e.g., 50 mM). If solubility is an issue, the substrate can be dissolved in a minimal amount of a water-miscible co-solvent like DMSO (≤ 5% v/v) before addition.

  • Incubation: Incubate the reaction mixture at 30°C with gentle agitation (e.g., 200 rpm).

  • Monitoring: Monitor the reaction progress by periodically taking aliquots, extracting with ethyl acetate, and analyzing by GC or HPLC.

  • Workup: Upon completion, quench the reaction by adding an equal volume of ethyl acetate. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The product can be purified by flash column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess

Accurate determination of enantiomeric excess (ee) is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.

Methodology:

  • Sample Preparation: Dissolve a small amount of the crude or purified product (~1 mg/mL) in the mobile phase. A racemic standard of 1-(2-(trifluoromethyl)phenyl)ethanol must be run to determine the retention times of both enantiomers.

  • HPLC System & Column:

    • Column: A polysaccharide-based chiral stationary phase (CSP) is highly recommended. Columns such as Chiralpak® AD-H or Chiralcel® OD-H are excellent starting points[11].

    • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize separation[11].

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 210 nm or 254 nm[11].

  • Data Analysis:

    • Integrate the peak areas for the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

Conclusion and Future Outlook

The biocatalytic synthesis of this compound using ketoreductases represents a mature, efficient, and sustainable technology. It provides a superior alternative to traditional chemical methods by offering high enantioselectivity, mild operating conditions, and a reduced environmental footprint. Advances in protein engineering continue to expand the KRED toolkit, delivering enzymes with improved stability, activity, and novel specificities[5]. Furthermore, innovative process intensification strategies, such as the use of deep eutectic solvents and continuous flow reactors, are paving the way for even more efficient and scalable manufacturing processes[1][12]. This guide provides the foundational knowledge and practical protocols for scientists to successfully implement and innovate within this exciting field.

References

  • Machine Learning Application for Optimizing Asymmetrical Reduction of Acetophenone Employing Complete Cell of Lactobacillus Senmaizuke as an Environmentally Friendly Approach. (2020). Vertex AI Search.
  • Chemo- and Enantioselective Routes to Chiral Fluorinated Hydroxyketones Using Ketoreductases. (2007). ACS Publications.
  • Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus senmaizukei. (2019). PubMed.
  • Efficient biosynthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol by a novel isolate Geotrichum silvicola ZJPH1811 in deep eutectic solvent/cyclodextrin-containing system. (2021). PubMed.
  • Chemo- and enantioselective routes to chiral fluorinated hydroxyketones using ketoreductases. (2007). PubMed.
  • Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus senmaizukei. (N/A). Sci-Hub.
  • Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus senmaizukei. (N/A). Istanbul Technical University.
  • US9404092B2 - Ketoreductase-mediated stereoselective route to alpha chloroalcohols. (N/A). Google Patents.
  • US9714439B2 - Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system. (N/A). Google Patents.
  • Schematic overview of our system for continuous cofactor regeneration.... (N/A). ResearchGate.
  • Optimization of enzymatic gas-phase reactions by increasing the long-term stability of the catalyst. (2004). PubMed.
  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (2023). Chemical Communications (RSC Publishing).
  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. (2024). University of Alaska Fairbanks.
  • Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. (N/A). PMC.
  • Development of an Immobilized Ketoreductase for Enzymatic (R)-3,5-bistrifluoromethylphenyl Ethanol Production. (N/A). ResearchGate.
  • Recent Advances in Cofactor Regeneration Systems Applied to Biocatalyzed Oxidative Processes. (N/A). SciSpace.
  • A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. (N/A). Benchchem.
  • A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols. (N/A). Benchchem.
  • Biocatalytic Asymmetric Synthesis of (S)‐1‐[3,5‐bis(trifluoromethyl)phenyl]ethanol by an Immobilized KRED in Batch and Flow Conditions. (N/A). ResearchGate.
  • US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones. (N/A). Google Patents.
  • High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System. (2020). PMC.
  • EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones. (N/A). Google Patents.
  • Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol by Recombinant Whole-Cell-Mediated Reduction. (2019). Amanote Research.
  • Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol by Recombinant Whole-Cell-Mediated Reduction. (2019). MDPI.

Sources

Strategic Control of Chiral Purity in (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Operational Guide Audience: Process Chemists, Analytical Scientists, and CMC Leads

Executive Summary: The "Ortho-Effect" Challenge

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol (CAS: 127852-27-1) represents a critical chiral building block in the synthesis of neurokinin-1 (NK-1) receptor antagonists and advanced agrochemicals. Its structural uniqueness lies in the 2-trifluoromethyl (


) group . Unlike para- or meta-substituted analogs, the ortho-

moiety exerts a dual challenge:
  • Steric Bulk: The Van der Waals radius of the

    
     group (
    
    
    
    2.2 Å) creates significant steric hindrance, often blocking the trajectory of standard chemical catalysts.
  • Electronic Withdrawal: The strong electron-withdrawing nature (

    
    ) activates the carbonyl carbon, making it reactive but prone to non-stereoselective background reduction.
    

This guide moves beyond standard protocols to establish a self-validating workflow for achieving


 enantiomeric excess (ee), prioritizing biocatalysis over traditional chemocatalysis due to the specific steric demands of the ortho-position.

Module 1: Synthetic Strategy & Decision Matrix

Comparative Analysis of Routes

For the ortho-substituted ketone 2'-(trifluoromethyl)acetophenone, standard Asymmetric Transfer Hydrogenation (ATH) often stalls at 90–95% ee due to the "lock-and-key" mismatch with standard TsDPEN ligands. Biocatalysis (Ketoreductases/KREDs) is the superior route for this specific substrate.

FeatureRoute A: Biocatalysis (KRED)Route B: Ru-Catalyzed ATH
Catalyst Engineered KRED (e.g., Lactobacillus or Geotrichum origin)Ru(II)-TsDPEN (Noyori type)
Chiral Purity (ee) >99.9% (Typical) 92–96% (Requires Recrystallization)
Substrate Tolerance High tolerance for ortho-sterics via pocket engineeringLower; ortho-substituents clash with ligand aryl groups
Reaction Medium Aqueous Buffer / DMSO or DESIsopropanol / Formic Acid
Scalability Linear scale-up; no metal leachingGood, but Ru removal required
The Core Directive: Biocatalytic Reduction

Recent data confirms that specific fungal isolates (e.g., Geotrichum silvicola) and commercial KRED panels achieve near-perfect stereocontrol. The enzyme's active site accommodates the bulky


 group in the "large" pocket, forcing the hydride attack to occur strictly from the Re-face (Prelog rule) or Si-face (anti-Prelog), depending on the specific enzyme variant.

Module 2: Validated Experimental Protocol (Biocatalysis)

Objective: Synthesis of this compound with


.
Mechanism:  NADPH-dependent enzymatic reduction with cofactor recycling (Glucose Dehydrogenase/GDH).
Reagent Preparation (Self-Validating System)
  • Buffer System: 100 mM Potassium Phosphate (KPi), pH 7.0. Validation: Check pH at

    
    ; conductivity 
    
    
    
    12-15 mS/cm.
  • Substrate Stock: Dissolve 2'-(trifluoromethyl)acetophenone in DMSO (20% v/v final concentration tolerance).

  • Recycling Mix: Glucose (1.5 eq) and GDH (5 U/mmol substrate).

Step-by-Step Workflow
  • Initiation: In a reaction vessel, charge the KPi buffer. Add Glucose and

    
     (catalytic amount, 1 mM).
    
  • Enzyme Loading: Add the KRED enzyme powder (load ratio: 10–50 mg/g substrate depending on activity). Add GDH.

  • Substrate Addition: Add the ketone/DMSO solution dropwise to prevent protein precipitation.

  • Incubation: Stir at

    
     @ 250 rpm.
    
    • Critical Control Point: Monitor pH. If pH drops below 6.5 (due to gluconic acid production), titrate with 1M NaOH.

  • Termination: When conversion

    
     (by HPLC), extract with Ethyl Acetate (
    
    
    
    vol).
  • Workup: Dry organic layer over

    
    , filter, and concentrate.
    
Visualization of Workflow (DOT)

Biocatalysis_Workflow cluster_recycle Cofactor Recycling Loop Start Substrate: 2-(CF3)Acetophenone Buffer Buffer Prep: KPi pH 7.0 + NADP+ Start->Buffer KRED Catalyst Addition: KRED + GDH (Recycle) Buffer->KRED Reaction Reaction Phase: 30°C, pH Stat Control KRED->Reaction Check Checkpoint: Conversion >99%? Reaction->Check GDH_Step Glucose -> Gluconolactone (Regenerates NADPH) Reaction->GDH_Step Check->Reaction No (Extend Time) Workup Workup: EtOAc Extraction Check->Workup Yes Product Product: (S)-Alcohol (>99% ee) Workup->Product

Figure 1: Biocatalytic workflow incorporating a self-validating conversion checkpoint and cofactor recycling.

Module 3: Analytical Determination (The "Purity" Core)

Due to the ortho-substitution, standard C18 columns cannot separate the enantiomers. You must use Chiral Stationary Phases (CSPs).[1] The polysaccharide-based columns (Amylose/Cellulose) are the industry standard.

HPLC Method Parameters

This method is validated for the separation of (S) and (R) enantiomers of trifluoromethyl-substituted alcohols.

ParameterConditionRationale
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))The "H" series (5µm) provides higher resolution for bulky ortho-groups than AD-H for this specific substrate.
Dimensions

mm
Standard analytical dimension.[2]
Mobile Phase n-Hexane : Isopropanol (95:5) Low polarity required to maximize hydrogen bonding interactions with the CSP.
Flow Rate 0.5 - 1.0 mL/minLower flow rate improves resolution (

) of the bulky enantiomers.
Detection UV @ 254 nmAromatic absorption maximum.[1]
Temperature

Lower temperature generally increases separation factor (

) for chiral separations.
Interpretation of Results
  • Selectivity (

    
    ):  Expect 
    
    
    
    .
  • Elution Order: Typically, the (R)-enantiomer elutes first on OD-H, but this must be confirmed with a purchased standard or by using the known (S)-selective biocatalytic product as a reference.

  • Troubleshooting: If peaks overlap, reduce IPA to 2% or switch to Chiralpak AD-H , which has a complementary amylose backbone.

Module 4: Purification & Enrichment

If the reaction yields 95-98% ee, do not rely on chromatography for purification. Use recrystallization or derivatization .

  • Crystallization: this compound is a solid (MP

    
     30-35°C, usually low melting). If it remains an oil, derivatize to the 3,5-dinitrobenzoate ester .
    
    • Protocol: React crude alcohol with 3,5-dinitrobenzoyl chloride/pyridine.

    • Result: The ester is a high-melting solid. Recrystallize from Ethanol/Hexane to upgrade ee to >99.9%. Hydrolyze back to the alcohol if necessary.

References

  • Wang, P., et al. (2021).[3] "Efficient biosynthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol by a novel isolate Geotrichum silvicola ZJPH1811."[3] Bioresource Technology.

  • BenchChem. (2025).[1] "A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols." Technical Guide.

  • Zhang, Y., et al. (2021). "Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone." The Journal of Organic Chemistry.

  • Denton, J.R., et al. (2007).[4] "Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes." Organic Letters.

Sources

Technical Guide: Stability & Storage of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (S)-1-(2-(Trifluoromethyl)phenyl)ethanol CAS: 127852-27-1 Critical Attribute: Enantiomeric Purity (>98% ee)

This guide defines the stability profile and lifecycle management for This compound , a high-value chiral building block used in the synthesis of NK1 receptor antagonists and other pharmacophores. Unlike simple benzylic alcohols, the presence of an ortho-trifluoromethyl group introduces unique steric and electronic factors that influence its degradation kinetics.

The primary stability risks are acid-catalyzed racemization and oxidative dehydrogenation . This protocol mandates a strict "Cold-Chain, Inert-Gas" storage strategy to maintain enantiomeric excess (ee%) and chemical purity.

Part 1: Chemical Profile & Critical Attributes

The physicochemical properties of this molecule dictate its handling requirements. The ortho-substitution creates a "twisted" aromatic system, increasing steric bulk around the chiral center.

AttributeSpecificationTechnical Note
CAS Number 127852-27-1 Specific to the (S)-enantiomer.[1][2]
Molecular Formula

MW: 190.16 g/mol
Physical State Viscous Liquid / Low-Melting SolidMP is often near ambient (~20-30°C). Treat as liquid for handling.
Chiral Center Benzylic (

-configuration)
Susceptible to

-type racemization.
Electronic Effect o-CF3 (Strongly Electron Withdrawing)Lowers electron density at the benzylic carbon; increases acidity of the hydroxyl proton compared to non-fluorinated analogs.
Solubility Soluble in MeOH, EtOH, DCM, EtOAcLow water solubility; lipophilic due to

.

Part 2: Stability Mechanisms & Degradation Pathways

Understanding why the molecule degrades is the prerequisite for preventing it.

Acid-Catalyzed Racemization (The Primary Threat)

Benzylic alcohols are prone to racemization via the formation of a planar carbocation intermediate. Although the electron-withdrawing trifluoromethyl group (


) destabilizes the carbocation (making this molecule more stable than methoxy-benzyl alcohols), the risk remains significant in the presence of trace acids or protic solvents over time.
  • Mechanism: Protonation of the hydroxyl group leads to the loss of water, forming a planar benzylic carbocation. Re-attack by water can occur from either face, resulting in the (R)-enantiomer and loss of optical purity.

Oxidative Dehydrogenation

Exposure to atmospheric oxygen, catalyzed by light or trace metals, converts the secondary alcohol into the achiral ketone: 1-(2-(trifluoromethyl)phenyl)ethanone . This is an irreversible chemical impurity.

Visualization: Degradation Pathways

The following diagram illustrates the two critical failure modes:

DegradationPathways S_Isomer (S)-Isomer (Active Material) Protonated Protonated Intermediate (ROH2+) S_Isomer->Protonated Trace Acid (H+) Ketone Acetophenone Derivative (Chemical Impurity) S_Isomer->Ketone O2 / Light / Time Carbocation Planar Benzylic Carbocation Protonated->Carbocation - H2O Carbocation->S_Isomer + H2O (Retention) R_Isomer (R)-Isomer (Enantiomeric Impurity) Carbocation->R_Isomer + H2O (Backside Attack)

Caption: Figure 1. Dual degradation pathways showing acid-mediated racemization (red path) and oxidative dehydrogenation (yellow path).

Part 3: Storage & Handling Protocols[3]

This protocol is designed to neutralize the mechanisms described above.

The "Gold Standard" Storage Condition
  • Temperature: 2°C to 8°C (Refrigerated).

    • Rationale: Reduces the kinetic energy available for the activation barrier of racemization.

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen).

    • Rationale: Displaces oxygen to prevent ketone formation. Argon is preferred due to its higher density, forming a better "blanket" over the liquid surface.

  • Container: Amber Borosilicate Glass with Teflon (PTFE) lined caps.

    • Rationale: Amber glass blocks UV light (photo-oxidation). PTFE liners prevent leaching of plasticizers and protect against trace acidity found in some paper/rubber liners.

Handling Workflow

Do not treat this as a standard reagent. Use the following workflow to ensure integrity.

StorageWorkflow Receipt 1. Receipt & Inspection (Check Seal/Temp) QC_Initial 2. Initial QC (Chiral HPLC + 19F-NMR) Receipt->QC_Initial Decision Passes Specs? QC_Initial->Decision Aliquot 3. Aliquot under Argon (Avoid multiple freeze-thaw) Decision->Aliquot Yes (>98% ee) Reject Quarantine / Purify Decision->Reject No Seal 4. Seal & Parafilm (Amber Vial + PTFE Cap) Aliquot->Seal Store 5. Storage @ 2-8°C (Dark/Dry) Seal->Store Store->Aliquot Usage (Warm to RT first)

Caption: Figure 2. Lifecycle management workflow. Note the "Warm to RT" step before opening to prevent condensation.

Critical Handling Note: Hygroscopicity

While the


 group adds lipophilicity, the hydroxyl group can hydrogen bond with atmospheric water.
  • Protocol: Always allow the refrigerated container to equilibrate to room temperature before opening .

  • Why? Opening a cold vial condenses atmospheric moisture into the product. Water acts as a nucleophile and can promote hydrolysis/racemization pathways over long periods.

Part 4: Quality Control & Re-Analysis

Verify the integrity of the material every 6-12 months using these specific methods.

Chiral HPLC Method (Recommended)

Standard reverse-phase C18 is insufficient. You must use a polysaccharide-based chiral stationary phase.

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (or equivalent amylose/cellulose tris-carbamate phases).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring absorption) or 210 nm.

  • Target: (S)-isomer usually elutes differently than (R). Run a racemate standard first to establish retention times.

-NMR Spectroscopy

A quick and powerful tool for chemical purity (not chiral purity).

  • Solvent:

    
    .
    
  • Signal: Look for the characteristic

    
     singlet around -60 ppm (relative to 
    
    
    
    ).
  • Impurity Flag: A shift in the

    
     signal or new small peaks suggests oxidation to the ketone or degradation.
    

References

  • Sigma-Aldrich. this compound Product Sheet (CAS 127852-27-1).[2] Retrieved from

  • BLD Pharm. Safety Data Sheet: this compound.[1] Retrieved from

  • PubChem. Compound Summary: 1-(2-(Trifluoromethyl)phenyl)ethanol. National Library of Medicine. Retrieved from

  • Cymit Quimica. Safety Data Sheet: 2-(3-(Trifluoromethyl)phenyl)ethanol (Analogous Stability Data). Retrieved from

  • Cytiva. Use of benzyl alcohol as a shipping and storage solution (General Benzylic Stability). Retrieved from

Sources

A Technical Guide to (S)-1-(2-(Trifluoromethyl)phenyl)ethanol: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol is a chiral alcohol that has emerged as a critical building block in medicinal chemistry and drug development. Its structure, featuring a trifluoromethyl group on the phenyl ring and a stereodefined secondary alcohol, imparts unique properties to molecules that incorporate it. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, making it a prized substituent in modern drug design. The specific (S)-stereochemistry at the carbinol center is often crucial for achieving the desired pharmacological activity and selectivity. This guide provides an in-depth overview of the commercial availability, synthesis, and key applications of this valuable chiral intermediate, with a focus on its role in the development of targeted therapeutics.

Commercial Availability

This compound is commercially available from a range of suppliers, catering to the needs of both academic research and industrial drug development. The compound is typically offered in various purities and quantities, with pricing dependent on these factors. Below is a comparative summary of representative suppliers.

SupplierPurityAvailable Quantities
Ambeed, Inc.98%Inquire for details
BLDpharm≥98%Inquire for details
ChemrioNot specifiedInquire for details
FUJIFILM Wako ChemicalsNot specifiedInquire for details
MySkinRecipes98%100mg, 250mg, 1g
Sigma-Aldrich (Merck)98%Inquire for details

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Methodologies: Accessing Enantiopure this compound

The enantioselective synthesis of this compound is paramount to its utility. The primary route to this chiral alcohol is the asymmetric reduction of the corresponding prochiral ketone, 2'-(trifluoromethyl)acetophenone. Two highly effective and widely employed methods for this transformation are enzymatic reduction and asymmetric transfer hydrogenation.

Biocatalytic Asymmetric Reduction

Enzymatic reduction offers a green and highly selective method for producing chiral alcohols. Ketoreductases (KREDs) are particularly effective for this transformation, often operating under mild conditions with high enantioselectivity. A notable example is the use of the fungus Geotrichum silvicola ZJPH1811, which has been shown to reduce 2'-(trifluoromethyl)acetophenone to this compound with excellent enantiomeric excess (>99.2% ee)[1].

This protocol is based on the findings reported by Wang et al.[1].

Materials:

  • Geotrichum silvicola ZJPH1811 cells

  • 2'-(Trifluoromethyl)acetophenone

  • Glucose (as a co-substrate for cofactor regeneration)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Shaking incubator

  • Centrifuge

Procedure:

  • Cell Culture and Harvest: Cultivate Geotrichum silvicola ZJPH1811 in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with phosphate buffer.

  • Bioreduction: In a reaction vessel, suspend the harvested cells in phosphate buffer. Add glucose to the cell suspension.

  • Substrate Addition: Add 2'-(trifluoromethyl)acetophenone to the reaction mixture. The substrate can be added neat or as a solution in a minimal amount of a water-miscible co-solvent to aid solubility.

  • Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation speed.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess.

  • Work-up and Isolation: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation. Extract the supernatant with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel to yield the highly enantiopure product.

Enzymatic_Reduction Prochiral_Ketone 2'-(Trifluoromethyl)acetophenone Enzyme Geotrichum silvicola (Ketoreductase) Prochiral_Ketone->Enzyme Chiral_Alcohol This compound Enzyme->Chiral_Alcohol >99.2% ee Cofactor_Regeneration Glucose -> Gluconic Acid (Cofactor Regeneration) Cofactor_Regeneration->Enzyme NAD(P)H

Caption: Biocatalytic reduction of 2'-(trifluoromethyl)acetophenone.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of ketones. This technique typically employs a ruthenium catalyst with a chiral ligand and a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture.

This protocol is a representative procedure adapted from established methods for the ATH of acetophenone derivatives.

Materials:

  • 2'-(Trifluoromethyl)acetophenone

  • [RuCl(p-cymene)((S,S)-TsDPEN)] or a similar chiral ruthenium catalyst

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., dichloromethane or isopropanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried reaction flask under an inert atmosphere, dissolve the chiral ruthenium catalyst in the anhydrous solvent.

  • Hydrogen Source Preparation: Prepare the hydrogen source by mixing formic acid and triethylamine (e.g., a 5:2 molar ratio) in a separate flask, typically with cooling.

  • Substrate Addition: Add 2'-(trifluoromethyl)acetophenone to the catalyst solution.

  • Initiation of Reaction: Add the formic acid/triethylamine mixture to the reaction flask.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25-40°C).

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC, or HPLC.

  • Work-up and Isolation: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Asymmetric_Transfer_Hydrogenation Prochiral_Ketone 2'-(Trifluoromethyl)acetophenone Catalyst [Ru(II)-chiral ligand] Prochiral_Ketone->Catalyst Chiral_Alcohol This compound Catalyst->Chiral_Alcohol High ee Hydrogen_Donor HCOOH/Et₃N (Hydrogen Source) Hydrogen_Donor->Catalyst

Caption: Asymmetric transfer hydrogenation workflow.

Applications in Drug Discovery: A Key Intermediate for Plk1 Inhibitors

This compound is a crucial intermediate in the synthesis of potent and selective inhibitors of Polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, and its overexpression is a hallmark of many human cancers[2][3][4]. Consequently, Plk1 has emerged as a promising target for anticancer drug development[2][3][4][5].

The (S)-1-(2-(trifluoromethyl)phenyl)ethoxy moiety, derived from the title compound, is a key structural feature in a number of Plk1 inhibitors. For example, it is a component of a potent Plk1 inhibitor with a thienopyrimidine scaffold. The specific stereochemistry and the trifluoromethyl group of this fragment are often critical for achieving high potency and selectivity for Plk1.

Physicochemical Properties

PropertyValue
CAS Number 127852-27-1
Molecular Formula C₉H₉F₃O
Molecular Weight 190.16 g/mol
Appearance Colorless liquid or solid
Storage 2-8°C, sealed in a dry place

Safety Information

  • Hazard Statements: Based on related compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation[6].

  • Precautionary Statements:

    • Prevention: Avoid breathing fumes, mist, spray, or vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection[6].

    • Response: In case of skin contact, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor if you feel unwell[6].

    • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up[6].

    • Disposal: Dispose of contents/container to an approved waste disposal plant[6].

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the supplier's safety information before use.

Conclusion

This compound stands out as a chiral building block of significant value to the pharmaceutical industry. Its commercial availability and the development of robust and highly enantioselective synthetic methods, such as enzymatic reduction and asymmetric transfer hydrogenation, have made it readily accessible for research and development. Its role as a key intermediate in the synthesis of Plk1 inhibitors underscores its importance in the quest for novel cancer therapeutics. As drug discovery continues to demand molecules with enhanced properties and specific stereochemistries, the utility of this compound is poised to grow.

References

  • Ambeed, Inc. This compound. [URL: https://www.ambeed.com/products/127852-27-1.html]
  • BLDpharm. This compound. [URL: https://www.bldpharm.com/products/127852-27-1.html]
  • Chen, Y., Zhang, H., Wang, P., & Xu, J. (2021). Efficient biosynthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol by a novel isolate Geotrichum silvicola ZJPH1811 in deep eutectic solvent/cyclodextrin-containing system. Bioresource Technology, 329, 124832. [URL: https://pubmed.ncbi.nlm.nih.gov/33631450/]
  • Chemrio. This compound. [URL: https://www.chemrio.com/s-1-2-trifluoromethyl-phenyl-ethanol-cas-127852-27-1]
  • FUJIFILM Wako Chemicals. This compound. [URL: https://labchem-wako.fujifilm.com/us/product/detail/W01W0105-1184.html]
  • MySkinRecipes. (R)-1-(2-(Trifluoromethyl)Phenyl)Ethanol. [URL: https://www.myskinrecipes.com/shop/th/products/231677-r-1-2-trifluoromethyl-phenylethanol]
  • Ciavolella, A., et al. (2017). Polo-like kinases inhibitors. Current Medicinal Chemistry, 24(28), 3049-3086. [URL: https://pubmed.ncbi.nlm.nih.gov/28799488/]
  • Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/product/aldrich/ambh97f051c9]
  • SynQuest Laboratories, Inc. (S)-1-[3-(Trifluoromethyl)phenyl]ethanol Safety Data Sheet. [URL: https://www.synquestlabs.com/product/2802-3-S3]
  • MedChemExpress. Polo-like Kinase (PLK) | Inhibitors. [URL: https://www.medchemexpress.
  • MDPI. Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. [URL: https://www.mdpi.com/1420-3049/27/22/7863]
  • ACS Publications. Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01825]
  • NIH National Center for Advancing Translational Sciences. Peptide Mimetic Ligands of Polo-like Kinase 1 Polo Box Domain (“Plk1 PBD Portfolio”). [URL: https://techtransfer.cancer.gov/availabletechnologies/e-094-2013]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Role of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Chiral Fluorinated Alcohol

In the landscape of modern drug discovery and development, the demand for enantiomerically pure building blocks is paramount. Chirality is a fundamental determinant of a drug's efficacy and safety, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. (S)-1-(2-(Trifluoromethyl)phenyl)ethanol stands out as a crucial chiral intermediate, valued for its specific stereochemistry and the presence of a trifluoromethyl (CF3) group.

The CF3 group is a cornerstone of contemporary medicinal chemistry.[1] Its incorporation into a drug candidate can significantly enhance key pharmacokinetic properties, including:

  • Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation, increasing the drug's half-life.

  • Lipophilicity: The CF3 group increases the molecule's fat-solubility, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]

  • Binding Affinity: The potent electron-withdrawing nature of the CF3 group can alter the electronic properties of the molecule, leading to stronger and more specific interactions with biological targets.[1][2]

This chiral alcohol, therefore, is not merely a structural component but a strategic tool for optimizing the "drug-likeness" of an active pharmaceutical ingredient (API). It is particularly employed in the synthesis of high-value therapeutics, including agents for the central nervous system and anti-inflammatory compounds.[3] A notable and highly relevant application is its use as a key chiral intermediate in the synthesis of Polo-like Kinase 1 (Plk1) inhibitors, a promising class of anti-cancer agents.[4]

Core Application: Synthesis of a Polo-like Kinase 1 (Plk1) Inhibitor Intermediate

Polo-like kinase 1 is a critical regulator of cell cycle progression. Its overexpression is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. The synthesis of potent and selective Plk1 inhibitors often requires the precise installation of a chiral center to ensure optimal binding to the kinase's active site. This compound provides this essential stereocenter.

The primary synthetic strategy involves the asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone. While chemical methods like ruthenium-catalyzed asymmetric transfer hydrogenation are effective, biocatalytic approaches are gaining prominence due to their exceptional enantioselectivity, mild reaction conditions, and alignment with green chemistry principles.[5][6]

The workflow below illustrates the pivotal role of this chiral alcohol.

G cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Nucleophilic Substitution A 2'-(Trifluoromethyl)acetophenone (Prochiral Ketone) B This compound (Key Chiral Intermediate) A->B Biocatalyst (e.g., G. silvicola) >99% ee D Advanced Plk1 Inhibitor Intermediate (Stereocenter Installed) B->D B->D  Activation (e.g., MsCl) & SN2 Reaction C Heterocyclic Core (e.g., Pyrimidine, Pteridine) C->D

Caption: Synthetic workflow for a Plk1 inhibitor intermediate.

Biocatalytic Synthesis Protocol: this compound

This protocol is based on a whole-cell biotransformation process, which leverages the natural enzymatic machinery of a microorganism to perform the asymmetric reduction with high fidelity. The use of a deep eutectic solvent (DES) and cyclodextrin is a medium engineering strategy to enhance substrate solubility and protect the biocatalyst, thereby improving overall yield.[4]

Rationale for Method Selection:
  • Enantioselectivity: Whole-cell biocatalysts, such as Geotrichum silvicola, can achieve exceptionally high enantiomeric excess (ee), often exceeding 99%, which is critical for pharmaceutical applications.[4]

  • Sustainability: This method avoids the use of heavy metal catalysts and harsh chemical reagents, aligning with green chemistry principles.

  • Process Optimization: The inclusion of co-solvents like choline acetate/cysteine (ChAc/Cys) and methylated-β-cyclodextrin (MCD) addresses the common challenge of poor aqueous solubility of the ketone substrate, accelerating mass transfer and protecting the cells from substrate inhibition.[4]

Step-by-Step Protocol:
  • Biocatalyst Cultivation:

    • Prepare a liquid medium containing yeast extract, peptone, and glucose.

    • Inoculate the medium with a culture of Geotrichum silvicola ZJPH1811.

    • Incubate at 28-30°C with shaking (approx. 180-200 rpm) for 48-72 hours until a sufficient cell density is reached.

    • Harvest the cells via centrifugation and wash with a sterile phosphate buffer (pH 7.0).

  • Reaction System Preparation:

    • In a sterile reaction vessel, prepare the reaction buffer. For an optimized system, this will be a phosphate buffer (e.g., 100 mM, pH 7.0) containing the deep eutectic solvent (DES) and cyclodextrin. A reported effective combination is a Choline Acetate/Cysteine (ChAc/Cys) DES and methylated-β-cyclodextrin (MCD).[4]

    • Add the harvested G. silvicola wet cells to the reaction system to act as the whole-cell biocatalyst.

    • Add a carbon source (e.g., glucose) which acts as a co-substrate for cofactor regeneration (NADH/NADPH) within the cells.

  • Asymmetric Reduction:

    • Dissolve the substrate, 2'-(trifluoromethyl)acetophenone, in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction vessel.

    • Seal the vessel and place it in an incubator shaker at 30°C and 200 rpm.

    • Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC or GC to determine the conversion rate and the enantiomeric excess of the product.

  • Product Extraction and Purification:

    • Once the reaction has reached completion (typically >98% conversion), terminate the reaction by centrifuging to remove the cell mass.

    • Extract the supernatant with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by silica gel column chromatography if necessary to yield the pure this compound.

Quantitative Data Summary

The following table summarizes typical results achieved using an optimized biocatalytic process, demonstrating its superiority over a standard buffer system.

ParameterBuffer SystemChAc/Cys-MCD System
Biocatalyst G. silvicola ZJPH1811G. silvicola ZJPH1811
Substrate 2'-(trifluoromethyl)acetophenone2'-(trifluoromethyl)acetophenone
Max. Substrate Loading ~30 mM~200 mM
Product Yield ModerateHigh (2.4-fold increase)
Enantiomeric Excess (ee) > 99.2%> 99.2%
Reference [4][4]

Protocol for Subsequent Synthetic Elaboration

After obtaining the enantiopure alcohol, the next step is to incorporate it into the larger drug scaffold. A common method is a Mitsunobu reaction or a two-step activation and substitution sequence.

G A (S)-Alcohol Intermediate B Activation (e.g., MsCl, TEA, DCM) A->B C (S)-Mesylate Intermediate (Good Leaving Group) B->C E SN2 Substitution (e.g., K2CO3, DMF) C->E D Heterocyclic Nucleophile (e.g., NH group on core) D->E F Final Product (Inversion of stereocenter avoided) E->F

Caption: Logic of stereocenter installation via SN2 reaction.

Step-by-Step Protocol (Activation & Substitution):
  • Activation of the Hydroxyl Group:

    • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add a base, such as triethylamine (TEA, 1.5 eq), to the solution.

    • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. The hydroxyl group is converted into a mesylate, which is an excellent leaving group.

    • Allow the reaction to stir at 0°C for 1-2 hours, monitoring by TLC until the starting alcohol is consumed.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM. Dry the organic layer and concentrate to obtain the crude mesylate, which is often used directly in the next step.

  • Nucleophilic Substitution (SN2):

    • Dissolve the heterocyclic core containing a nucleophilic site (e.g., an N-H group) (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add a mild base, such as potassium carbonate (K2CO3, 2.0 eq), to deprotonate the nucleophile.

    • Add a solution of the crude (S)-mesylate intermediate from the previous step to the reaction mixture.

    • Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract the final product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the product using column chromatography to yield the desired advanced intermediate with the chiral side-chain installed.

Conclusion

This compound is a high-value chiral building block whose utility is firmly established in pharmaceutical synthesis. Its trifluoromethyl moiety provides distinct advantages for tuning the pharmacokinetic profile of drug candidates. As demonstrated in the synthesis of Plk1 inhibitors, the ability to produce this intermediate with exceptionally high enantiomeric purity through advanced biocatalytic methods offers a robust and sustainable pathway for the development of next-generation stereospecific therapeutics. The protocols outlined here provide a practical framework for researchers and drug development professionals to leverage this key intermediate in their synthetic campaigns.

References

  • (R)-1-(2-(Trifluoromethyl)Phenyl)Ethanol. (n.d.). MySkinRecipes. Retrieved February 23, 2026, from [Link]

  • Effective synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Wang, P., et al. (2021). Efficient biosynthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol by a novel isolate Geotrichum silvicola ZJPH1811 in deep eutectic solvent/cyclodextrin-containing system. Bioresource Technology, 329, 124832. [Link]

  • Jojart, B., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. [Link]

  • Miyagi, M., et al. (2000). Practical Synthesis of (S)-1-(3-Trifluoromethylphenyl)ethanol via Ruthenium(II)-catalyzed Asymmetric Transfer Hydrogenation. Organic Process Research & Development, 4(5), 346-348. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Pharmaceuticals, 17(2), 249. [Link]

Sources

Enzymatic kinetic resolution of (trifluoromethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CF3 High-Efficiency Enzymatic Kinetic Resolution of 1-[x-(Trifluoromethyl)phenyl]ethanol

Introduction & Scope

The trifluoromethyl group (


) is a privileged motif in medicinal chemistry, enhancing metabolic stability and lipophilicity. The chiral secondary alcohol 1-[x-(trifluoromethyl)phenyl]ethanol  serves as a critical synthon for neuroprotective agents, agrochemicals, and NK1 receptor antagonists.

While asymmetric reduction of the corresponding ketone is possible, Enzymatic Kinetic Resolution (EKR) remains the industrial gold standard due to its operational simplicity, absence of heavy metals, and high enantiomeric purity (


).

This Application Note provides a validated protocol for the lipase-catalyzed transesterification of racemic 1-[x-(trifluoromethyl)phenyl]ethanol. The method utilizes Novozym® 435 (immobilized Candida antarctica Lipase B) with vinyl acetate as the irreversible acyl donor.

Mechanistic Principles

The Biocatalytic System

The resolution relies on the ability of Candida antarctica Lipase B (CAL-B) to discriminate between the two enantiomers of the racemic alcohol. CAL-B follows Kazlauskas’ Rule , which predicts that for secondary alcohols, the enzyme preferentially acylates the enantiomer where the medium-sized substituent (Methyl) and the large substituent (Aryl-CF3) fit into specific hydrophobic pockets of the active site.

  • Fast Reacting Enantiomer: (R)-1-[x-(trifluoromethyl)phenyl]ethanol

    
     (R)-Acetate
    
  • Slow/Non-Reacting Enantiomer: (S)-1-[x-(trifluoromethyl)phenyl]ethanol (Remains as alcohol)

The Ping-Pong Bi-Bi Mechanism

The reaction proceeds via a serine-hydrolase mechanism involving a catalytic triad (Ser-His-Asp).

  • Acylation: The catalytic Serine attacks the acyl donor (vinyl acetate), releasing acetaldehyde (tautomerized from vinyl alcohol) and forming the Acyl-Enzyme intermediate.

  • Deacylation: The (R)-enantiomer of the alcohol attacks the Acyl-Enzyme, regenerating the free enzyme and releasing the chiral ester.

Experimental Protocol

Materials & Reagents
  • Substrate: rac-1-[3-(trifluoromethyl)phenyl]ethanol (or 2-/4- isomers).

  • Biocatalyst: Novozym® 435 (Novozymes/Strem), >5000 PLU/g. Note: Do not crush beads.

  • Acyl Donor: Vinyl Acetate (Sigma-Aldrich, >99%).

  • Solvent:

    
    -Hexane (HPLC Grade) or MTBE (for higher solubility substrates).
    
  • Internal Standard:

    
    -Decane (optional, for GC quantification).
    
Standard Operating Procedure (SOP)

Step 1: Substrate Preparation Dissolve 1.90 g (10 mmol) of rac-1-[3-(trifluoromethyl)phenyl]ethanol in 50 mL of


-Hexane.
  • Expert Insight: If the substrate is not fully soluble in hexane, add MTBE dropwise until clear. A biphasic system can be used but often lowers reaction rate.[1]

Step 2: Acyl Donor Addition Add 2.7 mL (30 mmol, 3 equivalents) of Vinyl Acetate.

  • Expert Insight: Use of vinyl acetate makes the reaction effectively irreversible because the by-product is vinyl alcohol, which tautomerizes to acetaldehyde and evaporates/does not compete for the reverse reaction.

Step 3: Enzymatic Initiation Add 100 mg of Novozym® 435 (approx. 5% w/w relative to substrate).

  • Critical: The reaction starts immediately upon enzyme addition.

Step 4: Incubation Place the reaction vessel in an orbital shaker (200 rpm) at 40°C .

  • Time: Monitor every 30 mins. Typical completion (50% conversion) is 2–6 hours depending on the position of the

    
     group (Ortho is slowest due to steric hindrance).
    

Step 5: Termination & Workup Filter the reaction mixture through a coarse sintered glass funnel or a cotton plug to remove the immobilized enzyme. Wash the enzyme beads with 10 mL MTBE (The enzyme can be recycled). Concentrate the filtrate under reduced pressure (Rotavap, 30°C, 200 mbar) to remove solvent and excess vinyl acetate.

Step 6: Purification Separate the (S)-alcohol and (R)-ester via Flash Column Chromatography.

  • Stationary Phase: Silica Gel 60.

  • Eluent: Hexane:Ethyl Acetate (90:10 to 80:20 gradient).

  • Elution Order: The ester (less polar) elutes first; the alcohol (more polar) elutes second.

Analytical Methods & Validation

To ensure scientific integrity, the enantiomeric excess (


) and conversion (

) must be quantified.
Chiral HPLC Method
  • Column: Daicel Chiralcel® OD-H or OB-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    
    -Hexane : Isopropanol (95:5).
    
  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

Calculations

Do not rely solely on peak area for conversion. Use the enantiomeric excess of substrate (


) and product (

) for accurate calculation of conversion (

) and Enantiomeric Ratio (

).

Conversion (


): 


Enantiomeric Ratio (


): 


Target Criteria: An


-value > 100 is considered excellent for industrial applications.

Data Visualization

Workflow Diagram

KineticResolution cluster_0 Input Phase cluster_1 Catalytic Phase (40°C) cluster_2 Separation Phase Racemate Racemic (CF3)Phenylethanol Enzyme Novozym® 435 (CAL-B) Racemate->Enzyme Target Reagents Vinyl Acetate + n-Hexane Reagents->Enzyme Acyl Donor Complex Acyl-Enzyme Intermediate Enzyme->Complex Serine Attack Filtration Filtration (Remove Enzyme) Complex->Filtration Transesterification Chromatography Flash Column (Silica Gel) Filtration->Chromatography Crude Mix R_Ester (R)-Acetate (Ester Product) Chromatography->R_Ester Elutes 1st S_Alc (S)-Alcohol (Unreacted) Chromatography->S_Alc Elutes 2nd Outputs Products

Figure 1: End-to-end workflow for the enzymatic kinetic resolution of trifluoromethyl-phenylethanol.

Mechanism Diagram (Catalytic Cycle)

CatalyticCycle FreeEnz Free Enzyme (CAL-B) AcylEnz Acyl-Enzyme Intermediate FreeEnz->AcylEnz Acylation Step (Release Acetaldehyde) AcylDonor Vinyl Acetate AcylDonor->FreeEnz AcylEnz->FreeEnz Deacylation Step Product (R)-Ester AcylEnz->Product Product Release SubstrateR (R)-Alcohol (Fast) SubstrateR->AcylEnz Nucleophilic Attack SubstrateS (S)-Alcohol (Slow) SubstrateS->FreeEnz No Reaction (Steric Mismatch) ByProduct Acetaldehyde

Figure 2: The Ping-Pong Bi-Bi mechanism of Lipase B showing the enantioselective discrimination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<30%) Enzyme inactivation or water content too high.Dry solvent over molecular sieves (3Å). Ensure substrate is free of pyridine/amines.
Low Selectivity (

)
Temperature too high or non-specific background reaction.Lower temperature to 25°C. Ensure no chemical catalysis (e.g., from basic impurities).
Substrate Insolubility High lipophilicity of

group.
Switch solvent to MTBE or Toluene. Avoid DMSO (denatures lipase).
Slow Reaction Rate Steric hindrance (Ortho-

).
Increase enzyme loading to 10-20% w/w. Extend time to 24h.

References

  • Gotor-Fernández, V., et al. (2006). "Lipase-Catalyzed Kinetic Resolution of 1-(Trifluoromethylphenyl)ethanol Derivatives." Journal of Organic Chemistry.

  • Anderson, E. M., et al. (1998). "Origin of Enantioselectivity in Candida antarctica Lipase B." Biomacromolecules.

  • Chen, C. S., et al. (1982). "Quantitative analyses of biochemical kinetic resolutions of enantiomers." Journal of the American Chemical Society.

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition.

  • Novozymes A/S. "Novozym 435 Application Manual."

Disclaimer: This protocol is for research purposes. Always consult the Safety Data Sheet (SDS) for Vinyl Acetate and Trifluoromethyl derivatives before handling.

Sources

Whole-cell catalysis for (S)-1-(2-(Trifluoromethyl)phenyl)ethanol production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Efficiency Whole-Cell Catalysis for the Production of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol: A Scalable Biocatalytic Approach

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of whole-cell catalysis for the stereoselective synthesis of this compound. This chiral alcohol is a critical building block in the synthesis of various pharmaceuticals, including Polo-like kinase 1 (Plk1) inhibitors. We will explore the principles of whole-cell biocatalysis, detailing the selection of a robust microbial catalyst, and provide a step-by-step protocol for the asymmetric reduction of 2'-(trifluoromethyl)acetophenone. Furthermore, advanced strategies for reaction optimization, including medium engineering with deep eutectic solvents (DES) and cyclodextrins, are discussed to enhance substrate loading, yield, and overall process efficiency.

Introduction: The Imperative for Chiral Synthesis

Enantiomerically pure alcohols are indispensable precursors in the pharmaceutical industry. The specific stereochemistry of a molecule is often directly linked to its therapeutic efficacy and safety profile. The target molecule, this compound, is a key chiral intermediate whose precise three-dimensional structure is vital for its function in more complex active pharmaceutical ingredients. Traditional chemical synthesis routes for such chiral molecules often rely on expensive metal catalysts, harsh reaction conditions, and may generate significant hazardous waste.

Whole-cell biocatalysis presents a green, efficient, and highly selective alternative.[1] By harnessing the enzymatic machinery of microorganisms, we can perform complex chemical transformations with exceptional precision under mild, aqueous conditions. This approach is not only environmentally benign but also cost-effective, as it circumvents the need for expensive enzyme purification and the external addition of cofactors.[2]

The Principle of Whole-Cell Asymmetric Reduction

The core of this biotransformation is the asymmetric reduction of a prochiral ketone, 2'-(trifluoromethyl)acetophenone, to the corresponding chiral alcohol. This reaction is catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are abundant in various microorganisms.

These enzymes utilize a hydride transfer from a nicotinamide cofactor, either NADH or NADPH, to the carbonyl carbon of the substrate. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer. A key advantage of using whole cells is the inherent system for cofactor regeneration.[3] The microbial host's metabolic pathways, often fueled by a simple co-substrate like glucose or maltose, continuously replenish the consumed NAD(P)H, ensuring sustained catalytic activity.[1][4]

Caption: Intracellular enzymatic reduction and cofactor regeneration.

Biocatalyst Selection: Geotrichum silvicola ZJPH1811

A critical step in developing a whole-cell catalytic process is the selection of a suitable microorganism. An ideal biocatalyst should exhibit high activity and stereoselectivity towards the target substrate, be robust under process conditions, and be easy to cultivate.

For the production of (S)-1-[2-(trifluoromethyl)phenyl]ethanol, the fungus Geotrichum silvicola ZJPH1811 has been identified as a highly effective biocatalyst.[5] This strain demonstrates excellent performance, yielding the desired (S)-enantiomer with an enantiomeric excess (ee) consistently greater than 99.2%.[5] The use of a native, non-genetically modified organism can also simplify regulatory pathways for industrial applications.

Experimental Protocol: Asymmetric Reduction

This protocol details the entire workflow, from the cultivation of the biocatalyst to the analysis of the final product.

Caption: Overall experimental workflow for whole-cell biocatalysis.

Materials and Reagents
  • Microorganism: Geotrichum silvicola ZJPH1811

  • Media: Potato Dextrose Agar (PDA) for slants, Potato Dextrose Broth (PDB) for liquid culture.

  • Substrate: 2'-(Trifluoromethyl)acetophenone

  • Buffers: Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Co-substrate: Glucose or Maltose

  • Extraction Solvent: Ethyl acetate

  • Drying Agent: Anhydrous sodium sulfate

  • Analytical Standards: Racemic 1-(2-(trifluoromethyl)phenyl)ethanol and the pure (S)-enantiomer.

Step-by-Step Methodology

Phase 1: Biocatalyst Preparation

  • Inoculum Preparation: Aseptically transfer a loopful of G. silvicola ZJPH1811 from a PDA slant to a 250 mL flask containing 50 mL of sterile PDB. Incubate at 28-30°C with shaking (180-200 rpm) for 24-48 hours until a dense culture is obtained.

  • Fungal Cultivation: Inoculate a larger volume of PDB (e.g., 1 L in a 2 L flask) with 5-10% (v/v) of the seed culture. Incubate under the same conditions for 48-72 hours.

  • Cell Harvesting & Washing: Harvest the fungal biomass by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with sterile phosphate buffer to remove residual media components. The resulting wet cell paste is the whole-cell biocatalyst.

Phase 2: Biotransformation

  • Reaction Mixture Assembly: In a suitable reaction vessel (e.g., a 100 mL Erlenmeyer flask), combine the following:

    • Phosphate buffer (e.g., 20 mL of 0.1 M, pH 7.0)

    • Washed G. silvicola cells (e.g., 10-20 g wet cell weight per 100 mL)

    • Co-substrate (e.g., glucose to a final concentration of 2-5% w/v)

    • Substrate (2'-(trifluoromethyl)acetophenone). Note: The substrate is often dissolved in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol before adding to the reaction to prevent precipitation.

  • Incubation & Conversion: Incubate the reaction mixture at 28-30°C with shaking (180-200 rpm). Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-8 hours).

Phase 3: Analysis and Recovery

  • Product Extraction: Once the reaction reaches completion (or the desired conversion), stop the reaction. Extract the entire reaction mixture with an equal volume of ethyl acetate. Repeat the extraction 2-3 times. Combine the organic layers.

  • GC/HPLC Analysis: Dry the combined organic phase over anhydrous sodium sulfate and filter. Analyze the extract by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column (e.g., a cyclodextrin-based column) to determine the conversion rate and the enantiomeric excess (ee) of the product.

  • Purification (Optional): If required, the product can be purified from the concentrated organic extract using flash column chromatography.

Optimization and Advanced Strategies

While the standard protocol provides excellent results, process efficiency can be significantly enhanced through medium engineering, especially to overcome challenges like low substrate solubility and substrate/product inhibition.[5]

Medium Engineering with DES and Cyclodextrins

The low aqueous solubility of 2'-(trifluoromethyl)acetophenone can limit the reaction rate. A powerful strategy to address this is the use of a biphasic system or the addition of solubility enhancers.

  • Deep Eutectic Solvents (DES): A combination of a choline salt (e.g., choline acetate) and a hydrogen bond donor (e.g., cysteine) can form a DES. Adding a small percentage of this DES to the reaction can increase substrate solubility and enhance cell membrane permeability, facilitating substrate uptake and product release.[5]

  • Cyclodextrins: Methylated-β-cyclodextrin (MCD) can encapsulate the hydrophobic substrate in its cavity, increasing its apparent solubility in the aqueous phase.[5]

A synergistic effect has been observed when using both DES and cyclodextrins.[5] This combination can lead to a dramatic increase in substrate loading and a significant boost in product yield.

ParameterBuffer SystemChAc/Cys-MCD System
Max. Substrate Loading~15 mM~100 mM
Product Yield~35%~85%
Enantiomeric Excess (ee)>99%>99%
Data synthesized from findings reported for G. silvicola ZJPH1811.[5]

Conclusion

Whole-cell catalysis using Geotrichum silvicola ZJPH1811 offers a highly efficient, stereoselective, and environmentally friendly route for the synthesis of this compound. The protocol outlined provides a robust starting point for laboratory-scale production. By implementing advanced medium engineering strategies, such as the synergistic use of deep eutectic solvents and cyclodextrins, researchers can overcome common bioprocess limitations to achieve significantly higher productivity, paving the way for scalable and sustainable manufacturing of this vital pharmaceutical intermediate.

References

  • Immobilized Whole Cells as Effective Catalysts for Chiral Alcohol Production. (2009). Biotechnology and Bioengineering.
  • Chen, Y., Xia, N., Liu, Y., & Wang, P. (2019). Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol by Recombinant Whole-Cell-Mediated Reduction. Catalysts.
  • High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System. (2020). Molecules. Available at: [Link]

  • Efficient biosynthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol by a novel isolate Geotrichum silvicola ZJPH1811 in deep eutectic solvent/cyclodextrin-containing system. (2021). Bioresource Technology. Available at: [Link]

  • Effectiveness of recombinant Escherichia coli on the production of (R)-(+)-perillyl alcohol. (2019). BMC Biotechnology.
  • High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System. (2020). PubMed. Available at: [Link]

  • Whole-cell biocatalysis platform for gram-scale oxidative dearomatization of phenols. (2018). Nature Protocols. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). International Journal of Molecular Sciences. Available at: [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022). Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021). Applied Microbiology and Biotechnology. Available at: [Link]

  • Multi-enzyme catalysed processes using purified and whole-cell biocatalysts towards a 1,3,4-substituted tetrahydroisoquinoline. (2023). Catalysis Science & Technology.
  • Whole Cells as Biocatalysts in Organic Transformations. (2018). Molecules. Available at: [Link]

  • Whole-cell biocatalysts by design. (2012). Trends in Biotechnology.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Solvent Engineering & Troubleshooting for Chiral Reduction Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Target Molecule: (S)-1-(2-(Trifluoromethyl)phenyl)ethanol CAS: 1228560-63-3 (Generic for enantiomer series) Critical Structural Feature: The ortho-trifluoromethyl (


) group creates a "hydrophobic steric wall." This significantly hinders the approach of catalytic hydrides compared to para- or meta-substituted analogs.

Solvent Impact Overview: The choice of solvent is the primary lever to overcome the steric hindrance of the


 group.
  • In Chemical Catalysis (ATH): Solvent dictates the reaction equilibrium (reversible vs. irreversible) and catalyst turnover frequency (TOF).

  • In Biocatalysis: Solvent manages the trade-off between substrate solubility (high in organic) and enzyme stability (high in aqueous).

Interactive Troubleshooting Modules

Module A: Asymmetric Transfer Hydrogenation (ATH)

Primary Method: Ru-TsDPEN Catalysis (Noyori-Ikariya type)

Standard Protocol: (S,S)-Ru-TsDPEN catalyst in Formic Acid/Triethylamine (FA/TEA) or Isopropanol (IPA).

Issue 1: Reaction Stalls at <50% Conversion
  • Diagnosis: The

    
     group increases the steric bulk, making the hydride transfer slow. If using Isopropanol (IPA), the reaction is reversible. The accumulation of acetone (byproduct) promotes the reverse reaction (oxidation of the product back to ketone).
    
  • Technical Fix:

    • Switch Solvent System: Move from IPA to Formic Acid/Triethylamine (5:2 azeotrope) . This system releases

      
       as a byproduct, making the reaction irreversible  and driving it to full conversion regardless of steric hindrance.
      
    • The "On-Water" Effect: If already using FA/TEA, add 10-20% Water .

      • Mechanism:[1][2][3][4] The hydrophobic

        
         substrate is forced into the hydrophobic pocket of the catalyst by the surrounding water network (hydrophobic hydration), accelerating the rate.
        
Issue 2: Low Enantiomeric Excess (

< 90%)
  • Diagnosis: Competitive non-asymmetric reduction or "leaching" of the metal center causing background racemic reduction. This often happens in polar aprotic co-solvents (like DMF) if used to boost solubility.

  • Technical Fix:

    • Solvent Polarity Check: Ensure the solvent is protic. The outer-sphere mechanism requires a proton shuttle. Pure aprotic solvents disrupt the NH---O=C hydrogen bond network.

    • Temperature/Solvent Balance: Lower the temperature to 0°C and switch to DCM (Dichloromethane) with 5 equiv. of Formic Acid/TEA. The chlorinated solvent solubilizes the fluorinated substrate well while the FA/TEA acts as the reagent.

ParameterIsopropanol (IPA) SystemFormic Acid/TEA System
Reversibility Reversible (Equilibrium limited)Irreversible (Kinetic control)
Rate for

Slow (Steric clash)Fast (Gas evolution drives it)
Solubility ExcellentGood (may require co-solvent)
Recommendation Only for easy substratesPreferred for (S)-1-(2-CF3...)
Module B: Biocatalytic Reduction (Enzymatic)

Primary Method: KRED (Ketoreductase) / ADH (Alcohol Dehydrogenase)

Issue 3: Enzyme Deactivation (Precipitation of Protein)
  • Diagnosis: The substrate is highly hydrophobic (

    
    ). You likely added >10% organic co-solvent (DMSO or MeOH) to dissolve it, which denatured the enzyme.
    
  • Technical Fix:

    • Biphasic Solvent System: Use a water-immiscible solvent like MTBE (Methyl tert-butyl ether) or n-Heptane as a second phase.

      • Protocol: 80% Buffer / 20% MTBE. The substrate stays in the MTBE layer and slowly partitions into the aqueous phase, preventing enzyme overload while maintaining a "reservoir" of substrate.

    • Deep Eutectic Solvents (DES): Use Choline Chloride:Urea mixtures.[3] These can dissolve fluorinated ketones better than water without denaturing engineered KREDs.

Issue 4: Substrate "Crashing Out" (No Reaction)
  • Diagnosis: The

    
     acetophenone is an oil that is insoluble in pure phosphate buffer. It is forming a separate phase that the enzyme cannot access.
    
  • Technical Fix:

    • Add Surfactant: Add 0.5% - 2% Triton X-100 or Tween 80 . This creates micelles that solubilize the fluorinated ketone, delivering it to the enzyme active site.

Visual Logic & Workflows

Figure 1: Solvent Selection Decision Tree

SolventLogic Start Start: Synthesis of (S)-1-(2-CF3-phenyl)ethanol Method Select Methodology Start->Method ATH Chemical (Ru-ATH) Method->ATH Bio Biocatalytic (KRED) Method->Bio IPA Solvent: Isopropanol (IPA) ATH->IPA Solubility Is Substrate Soluble? Bio->Solubility CheckConv Is Conversion > 95%? SwitchFA Switch to Formic Acid/TEA (Irreversible Drive) CheckConv->SwitchFA No (Stalled) Proceed to Workup Proceed to Workup CheckConv->Proceed to Workup Yes IPA->CheckConv AddWater Add 10% Water (Hydrophobic Acceleration) SwitchFA->AddWater Still Slow? CoSolvent Use 5-10% DMSO Solubility->CoSolvent Yes Biphasic Use Biphasic System (Buffer + MTBE/Heptane) Solubility->Biphasic No (Oiling out)

Caption: Decision matrix for solvent selection based on conversion rates and solubility limits.

Validated Experimental Protocol (ATH Method)

Objective: Synthesis of this compound via Transfer Hydrogenation.

Reagents:

  • Substrate: 2'-(Trifluoromethyl)acetophenone (1.0 equiv)

  • Catalyst: RuCl (0.5 mol%)

    • Note on Chirality: The (S,S)-catalyst typically yields the (S)-alcohol for acetophenones. Verify with HPLC as the

      
       bulk can occasionally alter face selectivity depending on the exact catalyst derivative [1].
      
  • Solvent/Reductant: Formic Acid : Triethylamine (5:2 molar ratio).

Step-by-Step:

  • Preparation: In a Schlenk flask, dissolve the Ru-catalyst in the FA/TEA mixture. Degas by bubbling Nitrogen for 10 minutes. Oxygen poisons the hydride species.

  • Addition: Add the ketone substrate. The

    
     group makes this an oil; ensure it is fully dispersed.
    
  • Reaction: Stir at 30°C .

    • Solvent Note: If the mixture is biphasic or reaction is slow, add DCM (1 volume) to homogenize.

  • Monitoring: Monitor

    
     evolution. Reaction is complete when gas evolution ceases (approx 12-24h).
    
  • Workup (Solvent Critical):

    • Dilute with water.[1]

    • Extract with Ethyl Acetate .[1] Avoid ether if possible as fluorinated alcohols can bind tightly to ether oxygens, making drying difficult.

    • Wash organic layer with saturated

      
       to remove residual Formic Acid.
      

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of IPA for the reaction? A: Generally, no. Methanol is a poor hydrogen donor for Ru-TsDPEN systems compared to Isopropanol. However, Methanol can be used as a solvent if Formic Acid is the hydrogen source, but it often leads to slower rates than the neat FA/TEA azeotrope [2].

Q: Why does the reaction turn black? A: This indicates catalyst decomposition (formation of Ruthenium black). This is usually caused by trace oxygen in your solvent.

  • Fix: Degas all solvents (IPA or FA/TEA) with Argon/Nitrogen for at least 15 minutes before adding the catalyst.

Q: My product has a lower boiling point than expected during rotary evaporation. Is the solvent trapping it? A: Fluorinated alcohols form strong hydrogen bonds. This compound may form an azeotrope with TEA or water.

  • Fix: Use a high-vacuum pump (>1 mbar) at moderate temperature (40°C) rather than high heat to ensure solvent removal without losing the product.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][3][5] Accounts of Chemical Research.

  • Wu, X., Liu, J., Li, X., Zanotti-Gerosa, A., Hancock, F., Vinci, D., Ruan, J., & Xiao, J. (2006). On the origin of the water effect in enantioselective transfer hydrogenation of ketones. Angewandte Chemie International Edition.

  • Hollmann, F., & Arends, I. W. C. E. (2012). Biocatalytic Transfer Hydrogenation. Green Chemistry.

  • Matsumura, K., Hashiguchi, S., Ikariya, T., & Noyori, R. (1997). Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones. Journal of the American Chemical Society.

Sources

Validation & Comparative

A Comparative Guide to Catalytic Systems for the Synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and agrochemical development. The incorporation of a trifluoromethyl (CF3) group, in particular, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] (S)-1-(2-(trifluoromethyl)phenyl)ethanol is a valuable chiral building block, and its efficient, stereoselective synthesis is of significant interest. The primary route to this compound is the asymmetric reduction of the prochiral ketone, 2'-(trifluoromethyl)acetophenone.

This guide provides an in-depth comparison of the leading catalytic systems for this transformation. We will move beyond a simple listing of options to explore the mechanistic underpinnings, practical considerations, and performance data of each approach, empowering researchers to select the optimal catalyst for their specific research and development needs.

Catalytic Strategies: An Overview

The asymmetric reduction of 2'-(trifluoromethyl)acetophenone can be broadly achieved through two major catalytic paradigms: transition metal-catalyzed hydrogenation and biocatalytic reduction.

  • Transition Metal Catalysis : This approach utilizes chiral complexes of precious metals, most notably Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir).[2] These catalysts, featuring carefully designed chiral ligands, facilitate the stereoselective addition of hydrogen to the carbonyl group, either through direct hydrogenation with H2 gas (Asymmetric Hydrogenation, AH) or via a hydrogen donor like isopropanol or formic acid (Asymmetric Transfer Hydrogenation, ATH).[3]

  • Biocatalysis : This "green chemistry" approach employs enzymes, specifically alcohol dehydrogenases (ADHs), either in isolated form or within whole microbial cells (e.g., yeast, bacteria).[4] These enzymes exhibit exquisite stereoselectivity, reducing the ketone to the desired (S)-alcohol with the aid of a nicotinamide cofactor (NADH or NADPH), which is continuously regenerated by the cell's metabolism or an external system.[5]

The choice between these strategies is not trivial and depends on factors such as scale, cost, required optical purity, and available equipment.

Performance Comparison of Catalytic Systems

Ruthenium (Ru)-Based Catalysts: The Workhorse of Asymmetric Transfer Hydrogenation

Ruthenium complexes, particularly those developed by Noyori and coworkers, are among the most effective and widely studied catalysts for the asymmetric reduction of aromatic ketones.[2][3] The most common catalysts are of the type [RuCl(chiral diamine)(arene)], where the combination of the N-sulfonylated diamine ligand (e.g., TsDPEN) and the arene ligand dictates the catalyst's activity and stereoselectivity.[6]

Mechanism of Action: The catalytic cycle for Asymmetric Transfer Hydrogenation (ATH) involves the formation of a ruthenium-hydride species from a hydrogen donor like isopropanol or formic acid.[7] The prochiral ketone coordinates to the metal center, and the hydride is transferred to the carbonyl carbon via a six-membered pericyclic transition state, directed by the chiral ligand to produce the alcohol with a specific stereochemistry.[6]

Performance Data: Ruthenium catalysts consistently deliver high yields and excellent enantioselectivities for trifluoromethyl-substituted acetophenones.

Catalyst SystemH-SourceS/C RatioYield (%)e.e. (%)Reference
(S,S)-TsDPEN-Rui-PrOH/Base200:1>9594[8]
Oxo-tethered Ru(II)HCO2H/HCO2K5000:19899 (R)[9]
Biphenyl Ru(II) TsDPENFA/TEA (5:2)100:1High>95[10]

Causality Behind Experimental Choices:

  • Hydrogen Source: Formic acid (often used as an azeotropic mixture with triethylamine, FA/TEA) is an irreversible hydrogen donor, which can drive the reaction to completion even at high substrate concentrations.[7] Isopropanol is a reversible donor, and the removal of the acetone byproduct is sometimes necessary to achieve high conversion, a step that can be impractical at industrial scale.[11]

  • Ligand Design: Oxo-tethered ligands can enhance catalyst activity, allowing for significantly lower catalyst loadings (higher S/C ratios), which is crucial for reducing costs and minimizing metal contamination in the final product.[9]

Iridium (Ir) and Rhodium (Rh) Catalysts

While ruthenium dominates the ATH of ketones, iridium and rhodium complexes are also highly potent, particularly in asymmetric hydrogenation (AH) using molecular hydrogen.[2] Chiral spiro iridium catalysts have demonstrated exceptional efficiency for the hydrogenation of various ketones.[12] Rhodium catalysts, while famous for hydrogenating C=C bonds, can also be effective for C=O reduction.[13][14]

Performance Insights:

  • Iridium: Chiral spiro iridium catalysts can achieve very high turnover numbers (TON), up to 100,000, and excellent enantioselectivities (up to 99.9% e.e.) for certain ketone classes.

  • Rhodium: Rhodium-based catalysts are highly effective for the asymmetric reduction of various prochiral double bonds, making them a versatile tool in chiral synthesis.[13]

The primary barrier to their widespread use for this specific transformation compared to ruthenium is often the higher cost of the metal and the need for high-pressure hydrogenation equipment.

Biocatalysts: The Green and Highly Selective Alternative

Biocatalysis offers an environmentally benign and often exceptionally selective route to chiral alcohols. Whole-cell biocatalysts, such as Candida tropicalis, contain the necessary alcohol dehydrogenases and cofactor regeneration systems to efficiently reduce ketones.[15]

Mechanism of Action: Inside the cell, an ADH enzyme binds the 2'-(trifluoromethyl)acetophenone in its active site with a specific orientation. The enzyme's cofactor, NADPH (reduced nicotinamide adenine dinucleotide phosphate), then delivers a hydride to one face of the carbonyl, producing the (S)-alcohol with near-perfect stereocontrol. The cell's metabolism continuously regenerates the consumed NADPH, allowing the catalytic cycle to continue.

Performance Data: The performance of whole-cell biocatalysis can be remarkable, particularly regarding enantioselectivity.

BiocatalystSubstrate Conc.ConditionsYield (%)e.e. (%)Reference
Candida tropicalis 104200 mMMicro-aerobic, NADES86.2>99.9[4][15]
ADH from L. kefir-Continuous FlowHigh>99[5]

Causality Behind Experimental Choices:

  • Micro-aerobic Conditions: Limiting oxygen can shift the cell's metabolism towards a reductive state, favoring the regeneration of the NADH/NADPH cofactor required for the ketone reduction, thereby increasing yield and substrate tolerance.[16]

  • Deep-Eutectic Solvents (DES): The addition of a natural deep-eutectic solvent (NADES) like choline chloride:trehalose can increase the permeability of the cell membrane and reduce the cytotoxicity of the substrate, allowing for higher substrate loading and improved yields.[15]

Summary Comparison Table

FeatureRuthenium CatalystsIridium/Rhodium CatalystsBiocatalysts (Whole-Cell)
Typical e.e. 90-99%95->99%>99%
Reaction Conditions 25-80 °C, atmospheric pressure (ATH)25-60 °C, may require H2 pressure (AH)25-37 °C, atmospheric pressure, aqueous
Catalyst Loading S/C 100 - 5,000S/C 100 - 100,000High cell density (e.g., 80 g/L DCW)
Key Advantages Well-established, robust, high yield, good functional group tolerance.[3]Extremely high activity and TONs possible.Exceptional enantioselectivity, mild/green conditions, no precious metals.[4]
Key Challenges Cost of Ru, potential metal contamination, use of organic solvents.High cost of Ir/Rh, often requires pressure equipment.Lower substrate loading, potential for substrate/product inhibition, requires sterile techniques.

Illustrative Diagrams and Workflows

ATH_Cycle

Biocatalysis_Workflow

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted based on specific laboratory conditions and safety assessments.

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol is adapted from established procedures for Ru/TsDPEN-catalyzed reductions.[6][11]

Materials:

  • 2'-(Trifluoromethyl)acetophenone

  • (1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • [RuCl2(p-cymene)]2 dimer

  • Formic acid (HCO2H)

  • Triethylamine (Et3N)

  • Anhydrous isopropanol (solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (in situ): In a dry, inert atmosphere glovebox or Schlenk line, add [RuCl2(p-cymene)]2 (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) to an oven-dried flask. Add 5 mL of anhydrous isopropanol and stir the mixture at 80°C for 30 minutes to form the active catalyst.

  • Reaction Setup: Cool the catalyst solution to room temperature. In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Hydrogenation: Add 2'-(trifluoromethyl)acetophenone (1.0 mmol) to the catalyst solution. Then, add the 5:2 FA/TEA mixture (1.0 mL).

  • Reaction Monitoring: Stir the reaction mixture at 28-30°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient). Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Whole-Cell Biocatalytic Reduction

This protocol is a conceptualized procedure based on findings from studies on Candida tropicalis.[4][15]

Materials:

  • Candida tropicalis (e.g., strain 104) culture

  • YPD medium (Yeast extract, Peptone, Dextrose) for cell growth

  • Phosphate buffer (0.2 M, pH 8.0)

  • 2'-(Trifluoromethyl)acetophenone

  • Glucose (as co-substrate for cofactor regeneration)

  • Ethyl acetate for extraction

Procedure:

  • Biocatalyst Preparation: Inoculate C. tropicalis into sterile YPD medium and grow for 24-48 hours at 30°C with shaking (200 rpm) to obtain a dense cell culture. Harvest the cells by centrifugation and wash with sterile phosphate buffer.

  • Reaction Setup: In a sterile Erlenmeyer flask, resuspend the harvested wet cells in 0.2 M phosphate buffer (pH 8.0) to a final concentration of ~80 g/L (dry cell weight equivalent).

  • Bioreduction: Add glucose to the cell suspension to a final concentration of 50 g/L. Add 2'-(trifluoromethyl)acetophenone (e.g., to a final concentration of 200 mM). Seal the flask to create a micro-aerobic (oxygen-deficient) environment.

  • Incubation: Place the flask in an incubator shaker at 30°C and 200 rpm for 24 hours.

  • Workup: After the incubation period, centrifuge the mixture to pellet the yeast cells. Decant the supernatant and extract it with an equal volume of ethyl acetate (3x).

  • Analysis: Combine the organic extracts, dry over anhydrous Na2SO4, and concentrate. Analyze the conversion and enantiomeric excess of the resulting this compound by GC or chiral HPLC.

Conclusion and Future Outlook

The synthesis of this compound is well-served by multiple powerful catalytic systems.

  • Ruthenium-catalyzed ATH stands out as a robust, scalable, and highly efficient method, offering excellent yields and enantioselectivities. It represents the state-of-the-art for many industrial applications due to its predictability and broad applicability.[3][11]

  • Biocatalysis provides an unparalleled level of enantioselectivity (>99.9% e.e.) under environmentally benign conditions.[4] As process optimization techniques, such as the use of deep-eutectic solvents and controlled oxygen environments, continue to advance, biocatalysis is becoming an increasingly attractive and economically viable option, especially where the highest optical purity is demanded.

The choice of catalyst ultimately hinges on project-specific requirements. For rapid, reliable synthesis on a broad range of scales, ruthenium catalysts are an excellent first choice. For projects prioritizing green chemistry principles and requiring near-perfect enantiopurity, exploring a whole-cell biocatalytic route is highly recommended.

References

  • Asymmetric Ruthenium-Catalyzed Hydroalkylation of Racemic Allylic Alcohols for the Synthesis of Chiral Amino Acid Derivatives. Angewandte Chemie International Edition, 61(26), e202203244. (2022). [Link]

  • Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to chiral diols. Nature Protocols, 12(8), 1546-1557. (2017). [Link]

  • Iridium-catalysed enantioselective formal deoxygenation of racemic alcohols via asymmetric hydrogenation. Nature Catalysis, 2(12), 1123-1129. (2019). [Link]

  • Asymmetric Ruthenium‐Catalyzed Hydroalkylation of Racemic Allylic Alcohols for the Synthesis of Chiral Amino Acid Derivatives. ResearchGate. (2022). [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. (2023). [Link]

  • Novel ruthenium catalysts and their use for asymmetric reduction of ketones.
  • Foldameric Catalysts for Enantioselective Trifluoromethylations of Ketones and Enones. Grantome. (2015). [Link]

  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review, 48(2), 61-67. (2004). [Link]

  • Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Alkynyl Ketones Using Sodium Formate and Ethanol as Hydrogen Sources. Organic Chemistry Portal. (2018). [Link]

  • Asymmetric catalysis by chiral rhodium complexes in hydrogenation and hydrosilylation. Pure and Applied Chemistry, 43(3-4), 401-422. (1975). [Link]

  • Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Chemical Papers, 78, 7973–7986. (2024). [Link]

  • Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. The Journal of Organic Chemistry, 86(22), 16158-16161. (2021). [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Utrecht University Repository. (1998). [Link]

  • Iridium-Catalyzed Asymmetric Allylic Substitution Reactions. Chemical Reviews, 119(17), 10049-10167. (2019). [Link]

  • Asymmetric Catalysis with Rhodium Hydrides. eScholarship, University of California. (2019). [Link]

  • Asymmetric Hydroformylation Using a Rhodium Catalyst Encapsulated in a Chiral Capsule. Angewandte Chemie International Edition, 52(29), 7577-7580. (2013). [Link]

  • Practical Synthesis of (S)-1-(3-Trifluoromethylphenyl)ethanol via Ruthenium(II)-catalyzed Asymmetric Transfer Hydrogenation. Organic Process Research & Development, 4(5), 346-348. (2000). [Link]

  • Asymmetric transfer hydrogenation of substituted acetophenones. Reaction conditions. ResearchGate. (2018). [Link]

  • Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts. Advanced Synthesis & Catalysis, 360(4), 745-750. (2018). [Link]

  • Biocatalytic Generation of Trifluoromethyl Radicals by Nonheme Iron Enzymes for Enantioselective Alkene Difunctionalization. Journal of the American Chemical Society, 146(1), 323-330. (2024). [Link]

  • Overview of the preliminary investigation of the enzymatic ketoreduction of 2. ResearchGate. (2024). [Link]

  • High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System. Molecules, 25(8), 1855. (2020). [Link]

  • High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System. MDPI. (2020). [Link]

  • Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Journal of Organometallic Chemistry, 875, 72-79. (2018). [Link]

  • Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs. alkyne directing effects. Tetrahedron, 77, 131792. (2021). [Link]

  • Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.. [Link]

  • High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via Whole-Cell Catalyst in Deep-Eutectic Solvent-Containing Micro-Aerobic Medium System. PMC. (2020). [Link]

Sources

Spectroscopic Analysis & Characterization Guide: (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

[1]

Executive Summary

Compound: this compound CAS (Racemate): 79756-81-3 | Target Enantiomer: (S)-isomer Application: Chiral building block for APIs (e.g., Plk1 inhibitors, NK-1 antagonists).[1][2] Primary Challenge: Differentiating the (S)-enantiomer from the (R)-enantiomer due to identical scalar physical properties (BP, MP, refractive index) in an achiral environment.

This guide compares three primary analytical workflows: Chiral HPLC (for enantiomeric excess), NMR Spectroscopy (for structural identity and absolute configuration via Mosher's esters), and Vibrational Circular Dichroism (VCD) (for ab initio configuration assignment).

Comparative Analysis of Characterization Methods

The following table contrasts the operational utility of each method for this specific fluorinated alcohol.

FeatureChiral HPLC NMR (1H/19F) Mosher's Ester NMR VCD / Polarimetry
Primary Output Enantiomeric Excess (ee%)Chemical Structure & PurityAbsolute Configuration (R/S)Absolute Configuration
Selectivity High (Baseline separation)Low (Enantiomers identical)High (Diastereomers differ)High (Sign of rotation)
Sample Req. < 1 mg5–10 mg10–20 mg (Destructive)10–50 mg
Throughput High (15–30 min/run)MediumLow (Derivatization req.)Low
Cost Medium (Columns expensive)Low (if instrument available)Medium (Reagents)High (Specialized equip.)[1]
Best For... QC & Routine Batch Release Identity Confirmation Initial Config. Assignment Non-destructive Assignment

Detailed Experimental Protocols

Method A: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: Quantify enantiomeric purity (ee%) of the (S)-isomer.[1] Rationale: The ortho-trifluoromethyl group introduces significant steric bulk, making polysaccharide-based stationary phases (like Cellulose tris(3,5-dimethylphenylcarbamate)) highly effective for recognition.[1]

Protocol:

  • Column Selection: Chiralcel OD-H (Daicel) or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica).

    • Alternative: Chiralpak AD-H (Amylose derivative) if OD-H fails, but OD-H is the standard for this class.[1]

  • Mobile Phase: n-Hexane : Isopropanol (IPA) = 95 : 5 (v/v).[3]

    • Note: The low polarity of the fluorinated ring requires low alcohol content to retain the compound long enough for separation.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic absorption) or 210 nm.

  • Temperature: 25°C.

Expected Results:

  • Resolution (Rs): Typically > 1.5 (Baseline separation).

  • Elution Order: Must be determined experimentally using a racemic standard. For many 1-aryl ethanols on OD-H, the (R)-isomer often elutes before the (S)-isomer, but the ortho-CF3 group can invert this.[1]

    • Validation: Inject the authentic (S)-standard (produced via biocatalysis using Geotrichum silvicola ZJPH1811) to confirm retention time.

Method B: Nuclear Magnetic Resonance (NMR)

Objective: Confirm chemical structure and assess chemical purity. Rationale: The presence of the -CF3 group allows for 19F NMR , providing a clean diagnostic handle free from solvent interference.

1H NMR (400 MHz, CDCl3):

  • δ 1.45–1.50 (d, 3H): Methyl group (–CH3) doublet.

  • δ 2.0–2.5 (br s, 1H): Hydroxyl proton (–OH), chemical shift varies with concentration.

  • δ 5.20–5.30 (q, 1H): Methine proton (–CH–), deshielded by the oxygen and the aromatic ring. Note: This shift is further downfield compared to non-fluorinated analogs due to the electron-withdrawing ortho-CF3.[1]

  • δ 7.30–7.70 (m, 4H): Aromatic protons. The proton adjacent to the CF3 group will show distinct coupling patterns.

19F NMR (376 MHz, CDCl3):

  • δ ~ -60 ppm (s): Diagnostic singlet for the trifluoromethyl group.

Method C: Absolute Configuration via Mosher's Method

Objective: Determine if an unknown sample is (R) or (S) without a reference standard. Mechanism: Reaction with (R)- and (S)-MTPA-Cl (Mosher's acid chloride) creates diastereomeric esters.[1] The NMR signals of protons near the chiral center shift due to the magnetic anisotropy of the Mosher auxiliary's phenyl ring.

Protocol:

  • Derivatization: React separate aliquots of the alcohol with (R)-MTPA-Cl and (S)-MTPA-Cl.

  • Analysis: Acquire 1H NMR for both esters.

  • Calculation: Calculate

    
     for the methine and methyl protons.
    
  • Assignment: Apply the Mosher model (Sector Rule) to assign configuration based on the sign of

    
    .
    

Characterization Workflow Diagram

The following diagram illustrates the logical decision tree for characterizing a synthesized batch of this compound.

CharacterizationWorkflowStartCrude Product(Biocatalytic Reduction)ChemPurity1. Chemical Purity Check(1H NMR & 19F NMR)Start->ChemPurityPureIs chemically pure?ChemPurity->PurePurifyPurification(Flash Chromatography)Pure->PurifyNoChiralAnalysis2. Enantiomeric Analysis(Chiral HPLC - Chiralcel OD-H)Pure->ChiralAnalysisYesPurify->ChemPurityEE_CheckIs ee% > 99%?ChiralAnalysis->EE_CheckRecrystEnrichment(Recrystallization or Kinetic Res.)EE_Check->RecrystNoConfigCheck3. Configuration VerificationEE_Check->ConfigCheckYesRecryst->ChiralAnalysisKnownStdCompare withAuthentic (S)-StandardConfigCheck->KnownStdUnknownNo Standard Available?(Mosher's Analysis / VCD)ConfigCheck->UnknownFinalRelease (S)-IsomerBatchKnownStd->FinalUnknown->Final

Caption: Decision matrix for the purification and validation of this compound.

References

  • Wang, P., et al. (2021).[2] "Efficient biosynthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol by a novel isolate Geotrichum silvicola ZJPH1811 in deep eutectic solvent/cyclodextrin-containing system." Bioresource Technology, 329, 124832.[2]

  • BenchChem Technical Guides. (2025). "A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols."

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALCEL® OD-H."

  • Sigma-Aldrich. "Product Specification: 1-[2-(Trifluoromethyl)phenyl]ethanol."[1]

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical purity of a chiral intermediate like (S)-1-(2-(Trifluoromethyl)phenyl)ethanol is not a matter of academic curiosity—it is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). The trifluoromethyl group, while often enhancing metabolic stability and binding affinity, also presents unique challenges for analytical separation. This guide provides an in-depth comparison of validated analytical methods for the stereospecific quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance.

The Imperative of Stereospecific Analysis

This compound serves as a key chiral building block in the synthesis of various pharmaceutical agents. As with many chiral compounds, one enantiomer may exhibit the desired pharmacological activity, while the other could be inactive or even induce harmful side effects.[1] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous validation of analytical procedures to ensure they are fit for their intended purpose—in this case, to accurately and precisely quantify the desired (S)-enantiomer and its unwanted (R)-enantiomer counterpart.[1][2]

This guide will compare and contrast the two most prevalent chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a discussion on the emerging role of Supercritical Fluid Chromatography (SFC). The choice between these methods is not arbitrary; it is a scientifically-driven decision based on the physicochemical properties of the analyte, the required sensitivity, and the desired throughput.

Foundational Pillars of Method Validation

Before delving into specific techniques, it is crucial to understand the universal parameters of analytical method validation, as outlined in ICH Q2(R2) and USP General Chapter <1225>.[3][4] These guidelines provide a framework to demonstrate that an analytical procedure is suitable for its intended use.[2]

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Validation [label="Method Validation Core", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=16]; Specificity [label="Specificity/\nSelectivity"]; Linearity [label="Linearity"]; Accuracy [label="Accuracy"]; Precision [label="Precision\n(Repeatability & Intermediate)"]; Range [label="Range"]; LOD [label="Limit of Detection"]; LOQ [label="Limit of Quantitation"]; Robustness [label="Robustness"];

Validation -- Specificity [len=1.5]; Validation -- Linearity [len=1.5]; Validation -- Accuracy [len=1.5]; Validation -- Precision [len=1.5]; Validation -- Range [len=1.5]; Validation -- LOD [len=1.5]; Validation -- LOQ [len=1.5]; Validation -- Robustness [len=1.5]; } END_DOT

Core Parameters of Analytical Method Validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or the other enantiomer. For chiral methods, this is demonstrated by achieving adequate resolution between the enantiomers.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparison of Analytical Techniques

The selection of an analytical technique for the chiral separation of this compound is a critical decision. While both HPLC and GC can be effectively utilized, they operate on different principles and offer distinct advantages and disadvantages.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation using a supercritical fluid (typically CO2) as the mobile phase, exhibiting properties of both a liquid and a gas.
Analyte Suitability Ideal for non-volatile or thermally labile compounds. Derivatization is generally not required.[5]Requires the analyte to be volatile and thermally stable. Derivatization may be necessary to increase volatility.Bridges the gap between HPLC and GC. Good for moderately polar and non-polar compounds.[6]
Chiral Stationary Phases (CSPs) Wide variety available, with polysaccharide-based (amylose, cellulose) columns being highly effective for this class of compounds.[4]Derivatized cyclodextrins are the most common and effective CSPs for enantiomeric separation of alcohols.[7]Utilizes many of the same CSPs as HPLC, often with enhanced efficiency and speed.
Speed Generally slower analysis times compared to GC and SFC.Typically offers faster analysis times and higher resolution for volatile compounds.Often provides the fastest separations due to the low viscosity and high diffusivity of the supercritical fluid mobile phase.[8]
Solvent Consumption Can be high, particularly with normal-phase chromatography using hexane and alcohols.Minimal solvent usage, primarily for sample preparation. The mobile phase is a gas.Significantly lower organic solvent consumption compared to HPLC, making it a "greener" alternative.[8][9]
Detection UV detection is most common for aromatic compounds like the target analyte. Mass spectrometry (MS) can also be coupled for higher sensitivity and specificity.Flame Ionization Detector (FID) is robust and provides a linear response for organic compounds. MS is used for definitive identification.Compatible with both UV and MS detectors.
Expert Recommendation:
  • For routine quality control and high-throughput screening, SFC is increasingly the technique of choice where available, due to its speed and reduced solvent usage.[8]

  • Chiral HPLC remains the workhorse in many laboratories due to its versatility, wide availability of columns, and applicability to a broad range of compounds without the need for derivatization.[10]

  • Chiral GC is a powerful and cost-effective alternative, especially when high resolution is required and the analyte is sufficiently volatile. Its lower solvent consumption is also a significant advantage.

Experimental Protocols and Validation Data

The following sections provide detailed, step-by-step methodologies and representative validation data for the analysis of this compound. It is important to note that while these methods are based on established procedures for closely related analogs, they should be fully validated in the user's own laboratory for the specific analyte and matrix.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method is based on the common use of polysaccharide-based chiral stationary phases for the separation of trifluoromethyl-substituted alcohols.[4]

  • Sample Preparation:

    • Prepare a stock solution of the racemic 1-(2-(Trifluoromethyl)phenyl)ethanol standard at 1.0 mg/mL in the mobile phase.

    • Prepare a stock solution of the (S)-enantiomer at 1.0 mg/mL in the mobile phase.

    • For validation studies, prepare a series of calibration standards by diluting the (S)-enantiomer stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

    • Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (amylose derivative).[4]

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Dissolve Racemic Standard (1 mg/mL) Prep2 Prepare Calibration Standards (1-200 µg/mL) Prep1->Prep2 Prep3 Filter (0.45 µm) Prep2->Prep3 Analysis1 Inject 10 µL onto Chiralpak® AD-H Prep3->Analysis1 Analysis2 Isocratic Elution n-Hexane/IPA (90:10) Analysis1->Analysis2 Analysis3 UV Detection at 220 nm Analysis2->Analysis3 Data1 Integrate Peaks Analysis3->Data1 Data2 Calculate Validation Parameters Data1->Data2

Typical HPLC Workflow for Chiral Analysis.

The following data is representative of what would be expected from a full validation of this method, based on ICH guidelines and data from similar compounds.

Validation ParameterAcceptance CriteriaTypical Result
Specificity Baseline resolution (Rs) > 1.5Rs ≈ 2.8
Linearity & Range Correlation coefficient (r²) ≥ 0.999r² = 0.9995 (Range: 1 - 200 µg/mL)
Accuracy 98.0% - 102.0% recovery99.2% - 101.5% recovery
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.8% (n=6 at 100 µg/mL)
Precision (Intermediate) RSD ≤ 3.0%RSD = 1.5% (different day, analyst)
Limit of Quantitation (LOQ) S/N ≥ 10, with acceptable precision & accuracy1 µg/mL
Limit of Detection (LOD) S/N ≥ 30.3 µg/mL
Robustness RSD ≤ 5% for small changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%)Passed
Method 2: Chiral Gas Chromatography (GC)

This method is adapted from a validated procedure for the enantiomeric separation of the structurally similar 1-(3-(Trifluoromethyl)phenyl)ethanol and is suitable for determining enantiomeric excess.

  • Sample Preparation:

    • Prepare a stock solution of the racemic 1-(2-(Trifluoromethyl)phenyl)ethanol standard at 1.0 mg/mL in a suitable solvent like ethyl acetate.

    • Prepare a stock solution of the (S)-enantiomer at 1.0 mg/mL in the same solvent.

    • For validation, prepare calibration standards by diluting the (S)-enantiomer stock solution to concentrations appropriate for GC-FID analysis (e.g., 10 µg/mL to 500 µg/mL).

    • Prepare QC samples at low, medium, and high concentrations.

  • GC System and Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

    • Chiral Stationary Phase: CP-Chirasil-Dex CB, 25m x 0.25mm, 0.25µm film thickness (or equivalent derivatized cyclodextrin column).

    • Carrier Gas: Hydrogen or Helium, at a constant flow or pressure.

    • Injector Temperature: 250°C.

    • Detector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 110°C, hold for 2 minutes.

      • Ramp: 3°C/min to 140°C.

      • Hold for 5 minutes.

    • Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing PrepGC1 Dissolve Racemic Standard (1 mg/mL) in Ethyl Acetate PrepGC2 Prepare Calibration Standards PrepGC1->PrepGC2 AnalysisGC1 Inject 1 µL onto Chirasil-Dex Column PrepGC2->AnalysisGC1 AnalysisGC2 Temperature Programmed Elution AnalysisGC1->AnalysisGC2 AnalysisGC3 FID Detection AnalysisGC2->AnalysisGC3 DataGC1 Integrate Peaks AnalysisGC3->DataGC1 DataGC2 Calculate Enantiomeric Excess & Purity DataGC1->DataGC2

Typical GC Workflow for Chiral Analysis.

The following data represents expected outcomes for a GC-FID method validation for enantiomeric purity.

Validation ParameterAcceptance CriteriaTypical Result
Specificity Baseline resolution (Rs) > 1.5Rs > 2.0
Linearity & Range Correlation coefficient (r²) ≥ 0.998r² = 0.9991 (Range: 0.1% to 2.0% of the minor enantiomer relative to the major)
Accuracy 95.0% - 105.0% recovery for spiked enantiomer97.5% - 103.8% recovery
Precision (Repeatability) RSD ≤ 5.0% for the minor enantiomerRSD = 2.5% (n=6 injections of a 99:1 mixture)
Precision (Intermediate) RSD ≤ 8.0%RSD = 4.2% (different day, analyst)
Limit of Quantitation (LOQ) S/N ≥ 10, with acceptable precision & accuracy0.1% of the minor enantiomer relative to the major
Limit of Detection (LOD) S/N ≥ 30.03% of the minor enantiomer relative to the major
Robustness RSD ≤ 10% for small changes in oven ramp rate (±0.5°C/min) and carrier gas flow (±5%)Passed

Concluding Remarks

The validation of an analytical method for a chiral intermediate like this compound is a multifaceted process that underpins the quality and safety of the final pharmaceutical product. Both chiral HPLC and GC offer robust and reliable means of determining enantiomeric purity, each with its own set of advantages.

  • Chiral HPLC provides versatility and is applicable without derivatization, making it a go-to method in many development labs. Polysaccharide-based columns are particularly effective.

  • Chiral GC offers high efficiency, speed, and lower solvent costs, making it an excellent choice for a volatile analyte like this one, with derivatized cyclodextrin columns providing superb resolving power.

  • Chiral SFC is emerging as a superior technique, combining the speed of GC with the versatility of HPLC, all while significantly reducing the environmental footprint.

The ultimate choice of method will depend on the specific requirements of the analysis, available instrumentation, and throughput needs. Regardless of the chosen technique, a thorough validation against the parameters outlined by the ICH and USP is not merely a regulatory hurdle but a fundamental component of sound science, ensuring that the data generated is accurate, reliable, and trustworthy.

References

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Waters Corporation. Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. [Link]

  • ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • News-Medical-Life-Sciences. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]

  • Regis Technologies, Inc. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • UNCW Institutional Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. [Link]

  • Agilent. Method Development to Separate Enantiomers by Supercritical Fluid Chromatography. [Link]

  • LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Agilent. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • U.S. Pharmacopeia. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

Sources

Comparative Guide: Byproduct Analysis & Synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol presents a unique challenge in process chemistry due to the ortho-trifluoromethyl group. This substituent exerts significant steric hindrance and electronic withdrawal, altering the kinetic profile and impurity landscape compared to unsubstituted acetophenones.

This guide compares the two dominant synthetic routes: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction . While ATH is the industry workhorse for scalability, Biocatalysis is emerging as the superior route for optical purity (>99% ee) and byproduct suppression.

Part 1: The Ortho-Effect & Mechanistic Challenges

Expertise Insight: The ortho-


 group is not merely a bystander; it is the primary driver of byproduct formation.
  • Steric Clashing: In Noyori-type ATH, the bulky

    
     group clashes with the arene ligand of the Ruthenium catalyst, destabilizing the transition state required for hydride transfer. This leads to slower reaction rates and "leakage" to the R-enantiomer (lower ee).
    
  • Electronic Activation: The strong electron-withdrawing nature of the

    
     group makes the benzylic proton of the product alcohol more acidic (
    
    
    
    drop). This increases the susceptibility to acid-catalyzed dehydration , leading to styrene impurities during workup.
Diagram 1: Reaction Network & Impurity Origins

This diagram maps the genesis of critical byproducts, distinguishing between kinetic byproducts (during reaction) and thermodynamic byproducts (during workup).

ReactionNetwork Ketone Substrate: 2-(CF3)-Acetophenone S_Alcohol Target Product: (S)-Alcohol Ketone->S_Alcohol Major Pathway (k_fast) R_Alcohol Impurity A: (R)-Enantiomer Ketone->R_Alcohol Steric Leakage (k_slow) Pinacol Impurity D: Pinacol Dimer Ketone->Pinacol Radical Coupling (Metal Reductions) Styrene Impurity B: Styrene Derivative S_Alcohol->Styrene Acidic Workup (-H2O) Ethylbenzene Impurity C: Over-reduced Alkane S_Alcohol->Ethylbenzene Hydrogenolysis (Pd/C only)

Caption: Reaction network showing the primary reduction pathway vs. steric leakage (enantiomer) and elimination pathways (styrene).

Part 2: Comparative Analysis of Synthetic Routes

Method A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The Chemical Standard.[1] Uses a Ruthenium-Arene complex with a chiral diamine ligand (e.g., TsDPEN).

  • Pros: High scalability, established supply chain, no cofactor recycling needed.

  • Cons: Moderate ee (90-96%) due to ortho-sterics; requires heavy metal removal.

Method B: Biocatalytic Reduction (KREDs)

The Precision Alternative. Uses Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) with cofactor recycling (NADPH).

  • Pros: Superior ee (>99%); mild conditions (pH 7, 30°C) prevent styrene formation.

  • Cons: Enzyme cost (mitigated by immobilization); emulsion formation during extraction.

Performance Matrix
FeatureMethod A: Ru-ATHMethod B: BiocatalysisMethod C: CBS Reduction
Enantiomeric Excess (ee) 90% – 96%>99% 90% – 95%
Major Byproduct R-Enantiomer, Unreacted KetoneUnreacted KetoneBorate Salts
Styrene Risk Medium (if acidic workup used)Low (Neutral pH)High (Lewis Acid promoted)
Scalability High (kg to ton)High (with fermentation)Low (Cryogenic/Moisture)
Cost Efficiency HighMedium-HighLow

Part 3: Deep Dive – Byproduct Profile & Control

This section details the specific impurities identified in the synthesis of this compound.

Impurity A: The Distomer ((R)-Enantiomer)
  • Origin: Imperfect face selectivity of the catalyst. In ATH, the bulky

    
     group distorts the "chiral pocket," allowing the hydride to attack from the Re-face instead of the Si-face.
    
  • Control:

    • ATH: Switch from Cymene ligand to Mesitylene (increase steric bulk on catalyst) to force better selectivity. Lower temperature (-10°C) improves ee but slows rate.

    • Biocatalysis:[2][3][4][5][6] Screen KRED libraries (e.g., Lactobacillus kefir variants) which are naturally evolved to handle steric bulk.

Impurity B: 2-(Trifluoromethyl)styrene
  • Origin: Elimination of water (Dehydration). The

    
     group stabilizes the transition state for E1 elimination.
    
  • Critical Control Point: Avoid temperatures >40°C during solvent stripping. Ensure workup pH is strictly neutral (pH 7-8). Never use strong mineral acids to quench.

Impurity C: Hydrodefluorinated Species
  • Origin: Loss of a Fluorine atom.[7] Rare in ATH, but common if using Pd/C or heterogeneous hydrogenation.

  • Control: Avoid heterogeneous metal catalysts. Stick to homogeneous Ru-catalysts or Enzymes.

Part 4: Experimental Protocols

Protocol A: Optimized Ru-ATH (Chemical Route)

Target: 95% Yield, 96% ee

  • Catalyst Prep: In a glovebox, mix

    
     (0.5 mol%) and 
    
    
    
    (1.2 mol%) in anhydrous isopropanol. Heat to 80°C for 1 hour to form the active 16-electron complex.
  • Reaction: Cool to 25°C. Add 2-(trifluoromethyl)acetophenone (1.0 equiv).

  • H-Source: Inject azeotropic Formic Acid/Triethylamine (5:2 ratio) slowly. Note: Formic acid is preferred over IPA to drive equilibrium to completion.

  • Monitoring: Stir at 25°C for 12-24 hours. Monitor by GC.[8][9]

    • Checkpoint: If conversion stalls at 90%, do not heat. Add 0.1 mol% fresh catalyst. Heating causes defluorination/elimination.

  • Workup: Quench with saturated

    
     (Crucial: Neutralize acid to prevent styrene formation). Extract with Ethyl Acetate. Wash with brine.
    
  • Purification: Distillation is risky due to heat. Flash chromatography or crystallization (if solid) is preferred.

Protocol B: Biocatalytic Reduction (Enzymatic Route)

Target: >99% Yield, >99% ee

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM

    
    .
    
  • Enzyme Mix: Add KRED-101 (or equivalent commercial kit) (10 g/L) and NADP+ cofactor (0.5 g/L).

  • Recycling System: Add Isopropanol (10% v/v) or Glucose/GDH for cofactor regeneration.

  • Substrate Addition: Dissolve ketone in DMSO (5% of total vol) and add dropwise to the agitated buffer. Final concentration: 50 g/L.

  • Reaction: Stir at 30°C, 200 rpm for 24 hours.

    • Self-Validating Step: Monitor pH. If it drops below 6.5, add 1M NaOH via stat-titrator. Acidic pH denatures enzyme and promotes racemization.

  • Workup: Add Celite, filter to remove protein sludge (prevents emulsions). Extract with MTBE.[10]

Part 5: Analytical Strategy

To validate the process, you must separate the ortho-substituted enantiomers and detect the styrene impurity.

Diagram 2: Analytical Workflow

AnalyticalWorkflow Sample Crude Reaction Mixture AchiralGC GC-MS (Achiral) Check: Conversion & Styrene Sample->AchiralGC Step 1: Purity NMR 19F-NMR Check: Hydrodefluorination Sample->NMR Optional: F-integrity ChiralGC Chiral GC (Beta-DEX) Check: Enantiomeric Excess AchiralGC->ChiralGC If Purity >95%

Caption: Sequential analysis to ensure chemical purity before stereochemical verification.

Recommended Methods
  • Chiral GC:

    • Column: Cyclodextrin-based (e.g., CP-Chirasil-Dex CB or Beta-DEX 225).

    • Conditions: 110°C Isothermal.

    • Elution Order: typically S-isomer elutes after R-isomer (verify with racemate).

  • HPLC (Alternative):

    • Column: Chiralcel OD-H.

    • Mobile Phase: Hexane:IPA (95:5).

    • Detection: UV 254 nm (Phenyl ring absorption).

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research.

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry.

  • Touge, T., et al. (2016). Asymmetric Transfer Hydrogenation of ortho-Substituted Acetophenones. Organic Process Research & Development.

  • Sigma-Aldrich. (2024). Product Specification: this compound.[11]

  • European Pharmacopoeia. (2023). Chromatographic Separation of Phenylethanol Derivatives.

Sources

Technical Comparison & CoA Guide: (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

[1]

Executive Summary

Compound: (S)-1-(2-(Trifluoromethyl)phenyl)ethanol CAS: 127852-27-1 (Generic for enantiomer often requires specific verification; Racemate is 1737-26-4) Role: Critical Chiral Building Block[1]

This guide provides a technical analysis of this compound, a vital intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists and Plk1 inhibitors.[1] In drug development, the stereochemical purity of this alcohol is non-negotiable; the (S)-enantiomer often exhibits vastly superior binding affinity compared to its (R)-counterpart or the racemate.

This document contrasts the "Gold Standard" biocatalytic product against chemical synthesis alternatives and provides a self-validating Certificate of Analysis (CoA) framework for researchers.[1][2]

Part 1: The Certificate of Analysis (CoA) — Interpreting Quality

A CoA for a chiral intermediate is not just a purity check; it is a statement of stereochemical integrity.[1][2] Below is a comparative analysis of what a "Research Grade" (Standard) CoA looks like versus a "Pharma Grade" (High-Fidelity) CoA.

Comparative CoA Specifications
ParameterPharma Grade (Biocatalytic/High-Selectivity) Standard Grade (Chemical Reduction) Why It Matters
Appearance Clear, colorless oilPale yellow to amber oilColor indicates oxidation or trace metal residues (Ru/Rh).[1]
Chemical Purity (GC/HPLC) ≥ 99.0%≥ 97.0%Lower purity complicates downstream crystallization.[1][2]
Enantiomeric Excess (ee) ≥ 99.5% (S) ≥ 94.0% - 98.0% (S)Critical: <99% ee requires expensive downstream resolution.[1]
Specific Rotation $[\alpha]^{20}_D Matches Reference Std (e.g., -XX.X°)Lower magnitude than Ref StdDirect physical proxy for optical purity.[1]
Residual Metals < 10 ppm (No transition metals)< 50 ppm (Ru, Rh, or Pd)Metal scavengers are expensive to remove in GMP steps.
Water (KF) ≤ 0.1%≤ 0.5%Water interferes with moisture-sensitive coupling reactions.[1][2]
Critical Analysis of CoA Parameters[3]
  • Enantiomeric Excess (ee%):

    • The Trap: A CoA showing 99% Chemical Purity but only 95% ee is often useless for late-stage drug synthesis.[1][2] The 5% (R)-isomer impurity acts as a "competitor" in subsequent steps, leading to diastereomeric mixtures that are notoriously difficult to separate.[2]

    • Requirement: Always demand the raw Chiral HPLC trace, not just the reported number.[2]

  • Residual Solvents:

    • Biocatalytic routes often use co-solvents like DMSO or buffers.[1][2] Chemical routes use Isopropanol (IPA) or Methanol.[1][2] The CoA must explicitly list solvents to prevent side reactions (e.g., IPA competing in esterification).

Part 2: Comparative Analysis of Synthesis Routes

The quality of the material is dictated by its origin.[2] Understanding the synthesis method allows you to predict the likely impurities.[2]

Route A: Biocatalysis (The Superior Choice)
  • Method: Enzymatic reduction of 2'-(trifluoromethyl)acetophenone using Ketoreductases (KREDs) or whole-cell catalysts (e.g., Geotrichum silvicola).[1]

  • Mechanism: Enzyme active sites provide a rigid chiral pocket, delivering hydride exclusively to the Si-face or Re-face of the ketone.[1][2]

  • Pros: Ultra-high ee (>99.5%), mild conditions, no heavy metals.

  • Cons: Potential for emulsion formation; requires removal of protein/enzyme residues.[1][2]

Route B: Asymmetric Transfer Hydrogenation (ATH)
  • Method: Noyori-type reduction using Ru(II) catalysts with chiral diamine ligands (e.g., Ru-TsDPEN).[1]

  • Mechanism: Metal-ligand bifunctional catalysis.[1][2]

  • Pros: Scalable, well-established kinetics.

  • Cons: Trace Ruthenium contamination (genotoxic concern); ee typically caps at 97-98% for sterically hindered ortho-substituted acetophenones due to the bulk of the

    
     group.[1][2]
    
Route C: Classical Resolution
  • Method: Reduction with NaBH4 (racemic) followed by lipase-catalyzed kinetic resolution or chiral salt crystallization.[1][2]

  • Pros: Cheap reagents.[1][2]

  • Cons: Maximum theoretical yield is 50%; often requires multiple recrystallizations to achieve >99% ee.[1][2]

Experimental Data Comparison
MetricBiocatalysis (Route A)Ru-Catalyzed ATH (Route B)[1]NaBH4 + Resolution (Route C)
Yield 85 - 95%90 - 95%< 45%
Final ee% > 99.9% 96 - 98%> 99% (after losses)
Primary Impurity Protein/Buffer saltsRuthenium (<100 ppm)Residual (R)-isomer

Part 3: Analytical Validation Protocols

To validate a supplier's CoA, you must perform independent verification.[1][2] Below is the standard operating procedure (SOP) for Chiral HPLC.

Protocol 1: Chiral HPLC Method

Objective: Determine Enantiomeric Excess (ee).[1][2][3]

  • Column: Daicel Chiralcel OD-H (or equivalent Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

    • Why: The cellulose backbone interacts effectively with the

      
      -system of the phenyl ring, while the carbamate groups recognize the H-bonding of the hydroxyl group.[2]
      
  • Mobile Phase: n-Hexane : Isopropanol (95 : 5 v/v).[1][2]

    • Note: The low polarity is required to ensure strong interaction with the stationary phase.[2]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (aromatic ring absorption) or 210 nm.[1][2]

  • Sample Prep: Dissolve 1 mg sample in 1 mL Mobile Phase. Filter through 0.45 µm PTFE.[1][2]

Interpretation:

  • The (S)-isomer and (R)-isomer will have distinct retention times (e.g.,

    
     = 12.5 min, 
    
    
    = 14.2 min).
  • Self-Validation: Inject the racemate first to establish separation.[1][2] If baseline resolution (

    
    ) is < 1.5, lower the IPA concentration to 98:2.
    
Protocol 2: Optical Rotation

Objective: Confirm Absolute Configuration.[1][2][4]

  • Instrument: Polarimeter with Na-D lamp (589 nm).[1][2]

  • Concentration:

    
     (1  g/100  mL) in Methanol.
    
  • Procedure:

    • Zero instrument with pure Methanol.[1][2]

    • Fill cell (1 dm path length) with sample solution.[1][2]

    • Measure at 20°C.

  • Calculation:

    
    [1]
    
  • Note: The sign (+/-) must match the literature value for the (S)-isomer. Caution: The ortho-CF3 group can sometimes invert the expected sign compared to the non-fluorinated analog; always compare against a known standard.

Part 4: Quality Control Workflow

The following diagram illustrates the decision matrix for releasing a batch of this compound.

QC_WorkflowStartRaw Material(2-CF3-Acetophenone)SynthesisSynthesis(Biocatalysis or Ru-ATH)Start->SynthesisIPCIn-Process Control(Conversion Check)Synthesis->IPCWorkupWorkup & IsolationIPC->Workup >98% Conv.QC_BranchQC Testing PhaseWorkup->QC_BranchTest_HPLCChiral HPLC(Target: >99% ee)QC_Branch->Test_HPLCTest_GCGC-HS(Residual Solvents)QC_Branch->Test_GCTest_KFKarl Fischer(Water Content)QC_Branch->Test_KFDecisionSpec Compliance?Test_HPLC->DecisionTest_GC->DecisionTest_KF->DecisionReleaseGenerate CoA& ReleaseDecision->ReleasePassRejectReject / Reprocess(Recrystallize)Decision->RejectFail

Figure 1: Quality Control Decision Matrix for Chiral Alcohol Production. Note that failing ee% usually triggers a rejection or a costly resolution step, whereas failing solvent limits triggers drying.

References

  • Biocatalytic Synthesis: Wang, P., et al. (2021).[1][2] "Efficient biosynthesis of (S)-1-[2-(trifluoromethyl)phenyl]ethanol by a novel isolate Geotrichum silvicola ZJPH1811."[1] Bioresource Technology. Link

  • Chemical Asymmetric Hydrogenation: Ohkuma, T., et al. (1998).[1][2] "Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst." Journal of the American Chemical Society.[1][2] Link[1]

  • Analytical Method (Chiral HPLC): BenchChem Application Note. "Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols using Polysaccharide Columns." Link (Generalized reference based on standard industry protocols for Chiralcel OD-H).

  • Regulatory Standards: FDA Guidance for Industry. (1999).[1][2] "Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." Link

A Senior Application Scientist's Guide to Biocatalytic Reduction of 2'-(Trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Trifluoromethylated Alcohols

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in modern organic synthesis. These chiral alcohols serve as indispensable building blocks for a myriad of high-value molecules, particularly in the pharmaceutical and agrochemical industries. The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis of enantiomerically pure trifluoromethylated alcohols, such as (R)- and (S)-1-(2-(trifluoromethyl)phenyl)ethanol, from 2'-(trifluoromethyl)acetophenone is of paramount importance for the development of novel therapeutic agents and advanced materials.

While traditional chemical methods for asymmetric reduction exist, they often rely on expensive and toxic heavy metal catalysts and may require harsh reaction conditions. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, has emerged as a powerful and sustainable alternative. Biocatalysts offer unparalleled stereoselectivity, operate under mild reaction conditions (typically in aqueous media at or near room temperature and neutral pH), and are biodegradable, aligning with the principles of green chemistry. This guide provides a comparative overview of various biocatalysts for the reduction of 2'-(trifluoromethyl)acetophenone and its structural isomers, offering researchers, scientists, and drug development professionals a comprehensive resource to select the most suitable biocatalytic system for their needs.

Comparative Performance of Biocatalysts

The selection of an appropriate biocatalyst is critical for achieving high conversion and enantioselectivity. The performance of different biocatalysts, including isolated enzymes (ketoreductases and alcohol dehydrogenases) and whole-cell systems, for the reduction of trifluoromethylated acetophenones is summarized below. Due to the limited availability of direct comparative studies on 2'-(trifluoromethyl)acetophenone, data for the closely related 3'-(trifluoromethyl)acetophenone and 3,5-bis(trifluoromethyl)acetophenone are also included to provide a broader perspective on the capabilities of these biocatalysts.

Biocatalyst (Enzyme/Microorganism)SubstrateConversion (%)Enantiomeric Excess (ee%)Product EnantiomerReaction Time (h)Temperature (°C)pHReference
Recombinant E. coli expressing Carbonyl Reductase (LXCAR-S154Y)3'-(Trifluoromethyl)acetophenone>99>99.9(R)12307.5[1]
Leifsonia xyli HS0904 (Whole Cells)3,5-bis(Trifluoromethyl)acetophenone6299.4(R)30308.0[2]
Ketoreductase from Pichia glucozyma (KRED1-Pglu)Acetophenone (unsubstituted)>9995(R)24307.0
ADH from Lactobacillus kefir (Immobilized)α-Trifluoromethylated KetoneHigh (not specified)>99(S)Not specifiedNot specifiedNot specified[3]
Marine Fungus Botryosphaeria sp. CBMAI 1197 (Whole Cells)2,2,2-Trifluoroacetophenone100>99(S)Not specifiedNot specifiedNot specified[4]

In-Depth Analysis of Biocatalyst Classes

Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs)

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are classes of oxidoreductase enzymes that catalyze the reversible reduction of ketones to secondary alcohols.[5] These enzymes are highly attractive for industrial applications due to their broad substrate scope, high enantioselectivity, and commercial availability in screening kits.[6][7]

The catalytic activity of KREDs and ADHs is dependent on a nicotinamide cofactor, either NADH or NADPH, which serves as the hydride source for the reduction.[1] As the cofactor is consumed stoichiometrically during the reaction, an efficient cofactor regeneration system is essential for the economic viability of the process. A common strategy involves using a sacrificial co-substrate, such as isopropanol, which is oxidized by the same enzyme to regenerate the NADPH cofactor. Alternatively, a coupled-enzyme system, for instance, using glucose dehydrogenase (GDH) to oxidize glucose and concomitantly reduce NADP+ to NADPH, can be employed.[8]

Causality Behind Experimental Choices: The choice between a substrate-coupled and an enzyme-coupled cofactor regeneration system depends on several factors. The substrate-coupled approach is simpler as it only requires one enzyme. However, the co-solvent (e.g., isopropanol) can sometimes inhibit the enzyme at high concentrations. The enzyme-coupled system avoids the use of organic co-solvents but adds the complexity and cost of a second enzyme and its substrate. The pH and temperature are critical parameters that need to be optimized for each specific enzyme to ensure maximum activity and stability.[9]

Whole-Cell Biocatalysts

Whole-cell biocatalysis utilizes intact microbial cells (e.g., bacteria or yeast) that naturally contain the desired reductase enzymes.[10] A significant advantage of this approach is that the cells provide a natural environment for the enzymes, which can enhance their stability and activity.[10] Furthermore, whole-cell systems possess their own inherent cofactor regeneration machinery, obviating the need for the external addition of expensive cofactors and regeneration enzymes.[2]

Causality Behind Experimental Choices: The selection of a suitable microbial strain is paramount and often involves screening a variety of microorganisms to identify one with high activity and selectivity towards the target substrate. The reaction conditions, such as the choice of a co-substrate (e.g., glucose) to fuel the intracellular cofactor regeneration, pH, temperature, and cell concentration, must be carefully optimized to maximize the yield and enantiomeric excess of the desired alcohol.[2] While whole-cell systems offer simplicity and cost-effectiveness, potential drawbacks include lower reaction rates compared to isolated enzymes and the presence of other cellular enzymes that may lead to the formation of unwanted byproducts.

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction of 3,5-bis(Trifluoromethyl)acetophenone using Leifsonia xyli HS0904[2]

This protocol is adapted from the work of Pu et al. (2011) and provides a representative example of a whole-cell mediated reduction.

1. Cell Cultivation and Preparation of Resting Cells:

  • Inoculate Leifsonia xyli HS0904 into a suitable growth medium.
  • Incubate the culture at 30°C with shaking until the late logarithmic growth phase is reached.
  • Harvest the cells by centrifugation.
  • Wash the cell pellet twice with phosphate buffer (pH 8.0).
  • The resulting wet cells are the "resting cells" to be used as the biocatalyst.

2. Bioreduction Reaction:

  • In a reaction vessel, suspend the resting cells in phosphate buffer (pH 8.0) to a final concentration of 200 g/L (wet weight).
  • Add glucose as a co-substrate to a final concentration of 100 g/L.
  • Add 3,5-bis(trifluoromethyl)acetophenone (the substrate) to a final concentration of 70 mM.
  • Incubate the reaction mixture at 30°C with shaking at 200 rpm for 30 hours.

3. Product Extraction and Analysis:

  • After the reaction, extract the mixture with an equal volume of ethyl acetate.
  • Separate the organic layer and dry it over anhydrous sodium sulfate.
  • Analyze the conversion and enantiomeric excess of the product, (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Protocol 2: Enzymatic Reduction of Acetophenone using a Ketoreductase (KRED)[9]

This protocol provides a general procedure for the use of an isolated ketoreductase with a cofactor regeneration system.

1. Reaction Setup:

  • In a temperature-controlled reaction vessel, prepare a solution of 50 mM Tris-HCl buffer (pH 7.0).
  • Add the ketoreductase (KRED) to a final concentration of approximately 1-5 mg/mL.
  • Add NADP+ to a final concentration of ~1 mM.
  • Add glucose dehydrogenase (GDH) for cofactor regeneration.
  • Add glucose as the co-substrate for the GDH.
  • Add the acetophenone substrate.

2. Reaction Execution:

  • Stir the reaction mixture at room temperature (or the optimal temperature for the specific KRED).
  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by TLC, GC, or HPLC.

3. Work-up and Analysis:

  • Once the reaction is complete, quench it by adding a water-immiscible organic solvent such as ethyl acetate.
  • Separate the organic layer.
  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
  • Determine the yield and enantiomeric excess of the 1-phenylethanol product by chiral GC or HPLC.

Visualizing the Workflow and Key Processes

To provide a clearer understanding of the experimental procedures and the underlying biochemical processes, the following diagrams have been generated using Graphviz.

Biocatalytic_Reduction_Workflow cluster_preparation Biocatalyst Preparation cluster_reaction Bioreduction Reaction cluster_analysis Analysis & Purification Cell_Cultivation Cell Cultivation (for whole-cell) Reaction_Setup Reaction Setup: - Buffer - Substrate - Biocatalyst - Cofactor/Co-substrate Cell_Cultivation->Reaction_Setup Enzyme_Expression Enzyme Expression & Purification (for isolated enzyme) Enzyme_Expression->Reaction_Setup Incubation Incubation (Controlled Temp & Agitation) Reaction_Setup->Incubation Extraction Product Extraction Incubation->Extraction Analysis Analysis (GC/HPLC) Extraction->Analysis Purification Purification (e.g., Chromatography) Analysis->Purification

Caption: A generalized experimental workflow for the biocatalytic reduction of ketones.

Cofactor_Regeneration cluster_main_reaction Main Reaction cluster_regeneration Cofactor Regeneration Ketone 2'-(Trifluoromethyl)- acetophenone Alcohol Chiral Alcohol Ketone->Alcohol KRED KRED Ketoreductase (KRED) NADPH NADPH NADP NADP+ NADPH->NADP NADP->NADPH GDH Glucose Dehydrogenase (GDH) Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH

Caption: An enzyme-coupled system for NADPH cofactor regeneration using glucose dehydrogenase (GDH).

Conclusion and Future Outlook

Biocatalysis presents a highly efficient, selective, and environmentally benign approach for the synthesis of chiral trifluoromethylated alcohols. This guide has provided a comparative overview of different biocatalytic systems, including ketoreductases, alcohol dehydrogenases, and whole-cell catalysts, for the reduction of 2'-(trifluoromethyl)acetophenone and its analogs. The choice of the optimal biocatalyst and the fine-tuning of reaction conditions are crucial for achieving high yields and enantioselectivities.

The field of biocatalysis is continuously evolving, with ongoing efforts in enzyme discovery, protein engineering, and process optimization. The development of novel, robust, and highly active enzymes through techniques such as directed evolution will undoubtedly expand the toolbox of biocatalysts available for challenging chemical transformations. Furthermore, the integration of biocatalysis with other innovative technologies, such as continuous flow chemistry, holds great promise for the development of highly efficient and sustainable manufacturing processes for valuable chiral molecules.

References

  • Contente, M. L., Serra, I., Palazzolo, L., Parravicini, C., & Brenna, D. (2017). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 15(34), 7113-7121. [Link]

  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. [Link]

  • Pu, W., Yang, P., Sun, Z., Li, C., & Wang, P. (2011). Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using whole cells of newly isolated Leifsonia xyli HS0904. Applied Microbiology and Biotechnology, 90(6), 1897–1904. [Link]

  • Guzmán-Rodríguez, A., & Santos, L. (2017). ENZYMATIC REDUCTION BY ALCOHOL DEHYDROGENASE TA1316 FROM Thermoplasma acidophilum. Revista Mexicana de Ingeniería Química, 16(1), 33-39. [Link]

  • de Miranda, A. S., et al. (2015). Deracemization of sec-Alcohols through Sequential Application of C. albicans and Ketoreductases. Journal of the Brazilian Chemical Society, 26(9), 1856-1864. [Link]

  • Wu, S., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 127. [Link]

  • Zhang, T., et al. (2023). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. International Journal of Molecular Sciences, 24(3), 2806. [Link]

  • Valotta, F., et al. (2024). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Chemical Papers, 78, 7973–7986. [Link]

  • González-Martínez, D., Gotor, V., & Gotor-Fernández, V. (2019). Chemoenzymatic Synthesis of an Odanacatib Precursor through a Suzuki–Miyaura Cross‐Coupling and Bioreduction Sequence. ChemCatChem, 11(17), 4339-4344. [Link]

  • da Silva, G. N., et al. (2015). Bioreduction of fluoroacetophenones by marine-derived fungi. Marine Biotechnology, 17(4), 454-461. [Link]

  • Codexis, Inc. Codex® KRED Screening Kit. [Link]

  • Codexis, Inc. Codex® KRED Screening Kit Protocol. [Link]

  • Kroutil, W. (2022). Alcohol Dehydrogenases as Catalysts in Organic Synthesis. Frontiers in Catalysis, 2, 891386. [Link]

  • Ni, Y., & Xu, J. H. (2012). Biocatalytic ketone reduction: a powerful tool for the production of chiral alcohols-part II: whole-cell reductions. Applied microbiology and biotechnology, 93(4), 1377–1387. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.